Ibuprofen impurity 1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(4-propylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-10-5-7-11(8-6-10)9(2)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJYWNOMDAPUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564973 | |
| Record name | 2-(4-Propylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3585-47-5 | |
| Record name | 2-(p-Propylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Propylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(P-PROPYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35DW8V3WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Chemical Identity of Ibuprofen Impurity 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ibuprofen Impurity 1, a critical substance for purity analysis and quality control in the manufacturing of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document outlines its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analytical determination.
Chemical Structure and Identification
This compound is chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid . It is a process-related impurity that can arise during the synthesis of ibuprofen.
Chemical Structure:
The Genesis of an Impurity: A Technical Guide to the Origin and Formation of Ibuprofen Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the origins and formation pathways of Ibuprofen (B1674241) Impurity 1, chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid. Understanding the genesis of this and other impurities is paramount in the synthesis of active pharmaceutical ingredients (APIs) to ensure the safety, efficacy, and quality of the final drug product. This document provides a detailed exploration of the synthetic routes of ibuprofen, pinpointing the specific reaction steps and conditions that can lead to the formation of this unsaturated impurity.
Executive Summary
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), can be synthesized through various routes, with the Boots-Hoechst-Celanese (BHC) process being a prominent and more environmentally friendly method compared to the traditional Boots process. The formation of Ibuprofen Impurity 1 is intrinsically linked to a key intermediate in the BHC process: 1-(4-isobutylphenyl)ethanol (B131453). This guide will demonstrate that the primary formation pathway of this impurity is the acid-catalyzed dehydration of this alcohol intermediate.
Ibuprofen Synthesis: A Tale of Two Processes
To comprehend the origin of Impurity 1, it is essential to first understand the major industrial syntheses of ibuprofen.
The Boots Process
The original six-step synthesis developed by the Boots Company, while historically significant, is a less atom-economical process.[1][2][3] It begins with the Friedel-Crafts acylation of isobutylbenzene (B155976) to yield 4'-isobutylacetophenone (B122872).[2] This ketone then undergoes a series of reactions, including a Darzens condensation, to form the propanoic acid side chain.[2]
The BHC (Boots-Hoechst-Celanese) Process
A more modern and "greener" three-step synthesis, the BHC process, has largely superseded the Boots process.[1][4] It also commences with the Friedel-Crafts acylation of isobutylbenzene to produce 4'-isobutylacetophenone.[4] However, the subsequent steps are more efficient. The ketone is hydrogenated to form the crucial intermediate, 1-(4-isobutylphenyl)ethanol.[4][5] This alcohol is then carbonylated to yield ibuprofen.[5][6]
The Origin of this compound: A Dehydration Side Reaction
The formation of this compound is predominantly a consequence of a side reaction occurring during the BHC synthesis of ibuprofen.
The Critical Intermediate: 1-(4-Isobutylphenyl)ethanol
The hydrogenation of 4'-isobutylacetophenone in the BHC process yields 1-(4-isobutylphenyl)ethanol.[4][5] This secondary alcohol is the direct precursor to this compound.
The Formation Pathway: Acid-Catalyzed Dehydration
Under acidic conditions, which are often present during the carbonylation step, 1-(4-isobutylphenyl)ethanol can undergo dehydration—the elimination of a water molecule—to form an unsaturated intermediate, 4-isobutylstyrene.[7] While this dehydration can be a deliberate step in some synthesis variations to produce an active substrate for subsequent reactions, it can also occur as an undesirable side reaction.[7]
The formation of the double bond in the isobutyl group leads to the characteristic 2-methyl-1-propenyl structure of Impurity 1. If this unsaturated intermediate is then subjected to the subsequent carbonylation and work-up steps, it results in the formation of 2-(4-(2-methyl-1-propenyl)phenyl)propanoic acid (this compound).
The mechanism for the acid-catalyzed dehydration of 1-(4-isobutylphenyl)ethanol likely proceeds through an E1 elimination mechanism. The acidic environment protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The departure of the water molecule results in a secondary carbocation, which is stabilized by resonance with the adjacent phenyl ring. A subsequent deprotonation of a beta-hydrogen from the isobutyl group leads to the formation of the stable, conjugated double bond.
Quantitative Data on Impurity Formation
The propensity for the formation of this compound is influenced by reaction conditions such as temperature, acid concentration, and reaction time. While specific quantitative data from industrial processes is often proprietary, it is understood that elevated temperatures and higher acid concentrations during the carbonylation of 1-(4-isobutylphenyl)ethanol can increase the yield of this unsaturated impurity. Careful control of these parameters is crucial for minimizing its formation.
Table 1: Factors Influencing the Formation of this compound
| Parameter | Effect on Impurity 1 Formation | Rationale |
| Temperature | Increased temperature generally increases the rate of dehydration. | Dehydration is an endothermic process, and higher temperatures provide the necessary activation energy. |
| Acid Concentration | Higher acid concentration catalyzes the dehydration reaction. | The protonation of the alcohol's hydroxyl group is the first step in the acid-catalyzed dehydration. |
| Reaction Time | Longer reaction times can lead to higher levels of the impurity. | Increased time allows for more of the alcohol intermediate to undergo the side reaction. |
| Catalyst | The choice of carbonylation catalyst can influence side reactions. | Some catalysts may have a higher propensity to promote dehydration. |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the BHC process, with an emphasis on the conditions that can influence the formation of Impurity 1.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Reactants: Isobutylbenzene, acetic anhydride (B1165640), and a Lewis acid catalyst (e.g., aluminum chloride or hydrogen fluoride).[4][8]
-
Procedure: Isobutylbenzene is reacted with acetic anhydride in the presence of the Lewis acid catalyst. The reaction is typically carried out at a controlled temperature to prevent side reactions.[8] After the reaction is complete, the mixture is quenched and the product, 4'-isobutylacetophenone, is isolated and purified.[8]
Step 2: Hydrogenation of 4'-Isobutylacetophenone
-
Reactants: 4'-Isobutylacetophenone, hydrogen gas, and a hydrogenation catalyst (e.g., palladium on carbon).[5]
-
Procedure: The ketone is dissolved in a suitable solvent and subjected to hydrogenation in the presence of the catalyst. The reaction is typically carried out under pressure and at a specific temperature until the ketone is fully converted to 1-(4-isobutylphenyl)ethanol.[5]
Step 3: Carbonylation of 1-(4-Isobutylphenyl)ethanol
-
Reactants: 1-(4-Isobutylphenyl)ethanol, carbon monoxide, a palladium catalyst, and an acid co-catalyst.[5][6]
-
Procedure: The alcohol is reacted with carbon monoxide in the presence of a palladium catalyst and an acid. This step is critical for the formation of the propanoic acid group. The reaction is carried out under high pressure and temperature.[5] It is during this step that the dehydration of the starting alcohol to form the precursor to Impurity 1 is most likely to occur. Careful control of temperature and acid concentration is necessary to minimize this side reaction.
Visualization of Formation Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways.
Caption: BHC synthesis of ibuprofen and the formation of Impurity 1.
Caption: Mechanism of acid-catalyzed dehydration of the alcohol intermediate.
Conclusion
The primary origin of this compound, 2-(4-(2-methyl-1-propenyl)phenyl)propanoic acid, is the dehydration of the 1-(4-isobutylphenyl)ethanol intermediate during the BHC synthesis of ibuprofen. This side reaction is promoted by acidic conditions and elevated temperatures, which are characteristic of the carbonylation step. A thorough understanding of this formation pathway is critical for the implementation of effective control strategies in the manufacturing process. By carefully optimizing reaction parameters, the formation of this and other impurities can be minimized, ensuring the production of high-quality ibuprofen that meets stringent regulatory standards.
References
- 1. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 2. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03772F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ibuprofen Synthesis [doc.comsol.com]
- 8. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
Physicochemical Properties of Ibuprofen Impurity 1: A Technical Guide
Introduction for Researchers, Scientists, and Drug Development Professionals
In the synthesis of Ibuprofen, an ubiquitous nonsteroidal anti-inflammatory drug (NSAID), the formation of impurities is inevitable. The identification, characterization, and control of these impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the physicochemical properties of a common process-related impurity of Ibuprofen, frequently designated as Ibuprofen Impurity E in the European Pharmacopoeia (EP) and Ibuprofen Related Compound C by the United States Pharmacopeia (USP).[1][2] For the purpose of this guide, this impurity, chemically known as 4'-Isobutylacetophenone, will be referred to as "Ibuprofen Impurity 1".[1][3]
This document details the key physicochemical parameters of 4'-Isobutylacetophenone, outlines the experimental protocols for their determination, and presents a logical workflow for impurity analysis. This information is intended to support researchers, scientists, and drug development professionals in the robust characterization of this and other related impurities.
Physicochemical Data of this compound (4'-Isobutylacetophenone)
The following table summarizes the key physicochemical properties of 4'-Isobutylacetophenone.
| Property | Value | References |
| Chemical Name | 1-[4-(2-methylpropyl)phenyl]ethanone | [4][5] |
| Synonyms | 4'-Isobutylacetophenone, p-Isobutylacetophenone | [3][5] |
| Molecular Formula | C12H16O | [4][5] |
| Molecular Weight | 176.26 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid/oil | [1][7] |
| Melting Point | -13 °C (9 °F) | [8] |
| Boiling Point | 266.9 °C (512.4 °F) at 1,013 hPa | [8] |
| 124-130 °C at 1.33 kPa | [9] | |
| Solubility | Slightly miscible with water. Miscible with chloroform (B151607) and methanol. | [3][9][10][11] |
| pKa | Not typically reported as it is a neutral ketone. | |
| Density | 0.952 g/cm³ | [4][10] |
| Refractive Index | 1.518 | [10][11] |
| Log P (Octanol/Water Partition Coefficient) | 3.4 at 23 °C | [8] |
Experimental Protocols
The determination of the physicochemical properties listed above requires specific experimental methodologies. Below are detailed protocols for key experiments.
Melting Point Determination
The melting point of a substance is a critical indicator of its purity.[12]
Methodology: Capillary Method [13][14][15]
-
Sample Preparation: A small amount of the dried, powdered substance is introduced into a thin-walled capillary tube, which is sealed at one end.[16] The sample is packed to a height of 2-3 mm by tapping the tube.[14]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or a digital temperature sensor.[12]
-
Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting range.[12] For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.[12]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range.[12] For a pure compound, this range is typically narrow (0.5-1 °C).[12]
Solubility Determination
Solubility is a fundamental property that influences a drug's absorption and formulation.
Methodology: Qualitative and Semi-Quantitative Determination [17][18][19]
-
Solvent Selection: A range of solvents with varying polarities is chosen, including water, methanol, chloroform, and others as needed.
-
Sample Preparation: A known amount of the substance (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature.[19]
-
Observation: The solution is visually inspected for the presence of undissolved solid.
-
Classification: The solubility is classified based on the amount of solute that dissolves in a given volume of solvent. Terms like "very soluble," "soluble," "sparingly soluble," and "insoluble" are often used. For a more quantitative assessment, the concentration of the dissolved substance can be determined using techniques like UV-Vis spectroscopy or HPLC after filtration.
pKa Determination
The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in physiological environments. For 4'-Isobutylacetophenone, a neutral ketone, the determination of a pKa value is not standard as it does not possess readily ionizable protons or basic sites under typical aqueous conditions. However, a general protocol for determining the pKa of an acidic or basic substance is provided below for reference.
Methodology: Potentiometric Titration [20][21]
-
Solution Preparation: A known concentration of the analyte is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for poorly soluble compounds).[20]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[20]
-
Titration: A standardized solution of a strong acid (for a basic analyte) or a strong base (for an acidic analyte) is added incrementally to the analyte solution.[20]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.[22][23]
Workflow for Impurity Identification and Characterization
The following diagram illustrates a typical workflow for the identification and characterization of an impurity in a drug substance like Ibuprofen.
This comprehensive approach ensures that any impurities present in a drug substance are thoroughly identified, characterized, and controlled, thereby guaranteeing the quality and safety of the final pharmaceutical product.
References
- 1. CAS 38861-78-8: 4′-Isobutylacetophenone | CymitQuimica [cymitquimica.com]
- 2. 4'-Isobutylacetophenone | LGC Standards [lgcstandards.com]
- 3. 4'-Isobutylacetophenone, 97% | Fisher Scientific [fishersci.ca]
- 4. 38861-78-8 | 2717-1-X1 | 4'-Isobutylacetophenone | SynQuest Laboratories [synquestlabs.com]
- 5. 4'-Isobutylacetophenone | C12H16O | CID 93214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-Isobutylacetophenone, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 4'-(2-Methylpropyl)acetophenone | 38861-78-8 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4-Isobutylacetophenone [chembk.com]
- 10. 4'-Isobutylacetophenone, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 11. chembk.com [chembk.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. westlab.com [westlab.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. davjalandhar.com [davjalandhar.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. chem.ws [chem.ws]
- 20. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 23. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to Ibuprofen Impurity 1 (CAS No. 75625-99-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Ibuprofen Impurity 1, a known process-related impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Understanding the profile of such impurities is critical for drug quality, safety, and regulatory compliance. This document details the chemical identity, synthesis, analytical methodologies for detection and quantification, and available toxicological and pharmacological information for this compound.
Chemical Identity and Properties
This compound is chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid. Its Chemical Abstracts Service (CAS) Registry Number is 75625-99-9 .
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 75625-99-9 |
| Chemical Name | 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.27 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile (B52724), and dichloromethane. |
Synthesis
A known method for the preparation of 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid involves a multi-step synthesis. A general outline based on available literature is provided below.[1]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol (General Outline)
A detailed experimental protocol for the synthesis of this compound is outlined in Chinese patent CN102701949A. The key steps are summarized here for informational purposes. Researchers should consult the original patent for precise quantities, reaction conditions, and safety precautions.
-
Friedel-Crafts Reaction: 2-methyl-1-phenyl propene reacts with α-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like dichloromethane.[1]
-
Condensation Reaction: The product from the Friedel-Crafts reaction is then condensed with neopentyl glycol.[1]
-
Rearrangement, Hydrolysis, and Acidification: The resulting intermediate undergoes rearrangement followed by hydrolysis and acidification to yield 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.[1]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for the detection and quantification of Ibuprofen and its impurities.
HPLC Method for Impurity Profiling
While a specific validated method for this compound is not publicly detailed, a general approach for impurity profiling of Ibuprofen can be adapted.
Table 2: General HPLC Parameters for Ibuprofen Impurity Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol), often in a gradient elution mode. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at a wavelength where both Ibuprofen and the impurity have significant absorbance (e.g., 220 nm or 254 nm). |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Analytical Method Development Workflow
References
A Technical Guide to the Regulatory Landscape of Ibuprofen Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the regulatory guidelines, analytical methodologies, and formation pathways concerning Ibuprofen (B1674241) Impurity 1, chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid. This document is intended to serve as a comprehensive resource for professionals involved in the research, development, and quality control of ibuprofen drug substances and products.
Introduction to Ibuprofen Impurity 1
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized through various chemical routes. During its synthesis and storage, several impurities can emerge. While major pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) specify limits for a range of named impurities (e.g., Impurity B, C, F), "this compound" is not officially designated as a specified impurity in these compendia.
Instead, "this compound" is a term commonly used by manufacturers and suppliers of pharmaceutical reference standards to refer to 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid (CAS No. 75625-99-9). As an unspecified impurity, its control falls under the general guidelines for impurities in active pharmaceutical ingredients (APIs).
Regulatory Guidelines and Acceptance Criteria
The control of unspecified impurities in pharmaceutical substances is governed by the principles outlined in the International Council for Harmonisation (ICH) Q3A(R2) guideline, "Impurities in New Drug Substances," which are adopted by major regulatory bodies including the FDA and EMA.[1][2] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
For Ibuprofen, with a maximum daily dose typically exceeding 2 g/day , the thresholds for reporting and identification are generally lower than for drugs with smaller daily doses. However, for the purpose of this guide, we will consider the widely applicable limits for individual unspecified impurities as stated in the pharmacopoeias.
Pharmacopoeial Limits for Unspecified Impurities
Both the European Pharmacopoeia and the United States Pharmacopeia mandate control over unspecified impurities. As "this compound" is not a named impurity in these pharmacopoeias, it is subject to the general limits for any individual unspecified impurity.
| Pharmacopoeia | Impurity Classification | Acceptance Criterion |
| European Pharmacopoeia (Ph. Eur.) | Any other impurity | ≤ 0.3% |
| United States Pharmacopeia (USP) | Any individual impurity | ≤ 0.3% |
This table summarizes the general limits for individual unspecified impurities in Ibuprofen according to the European and United States Pharmacopoeias.
It is crucial for manufacturers to demonstrate that their analytical procedures are capable of detecting and quantifying impurities at or above the reporting threshold.[1][3]
Formation Pathway of this compound
This compound is likely formed as a byproduct during the synthesis of Ibuprofen, specifically through a dehydration reaction of a hydroxyl-containing intermediate. One of the common synthesis routes for Ibuprofen involves intermediates such as 1-(4-isobutylphenyl)ethanol. Under acidic or thermal stress conditions, this alcohol can undergo dehydration, leading to the formation of an unsaturated compound.
The diagram below illustrates a plausible formation pathway for this compound, originating from a key intermediate in one of the established Ibuprofen synthesis routes.
Caption: Plausible formation of this compound via dehydration.
Analytical Methodology for Detection and Quantification
A robust analytical method is essential for the accurate detection and quantification of this compound to ensure compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.[4][5]
Experimental Protocol: Reversed-Phase HPLC
This section outlines a representative experimental protocol for the determination of this compound. This method is based on common practices for the analysis of Ibuprofen and its related substances.[6][7]
4.1.1. Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
4.1.2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.3 µg/mL, corresponding to the 0.1% limit for a 0.3 mg/mL sample solution).
-
Test Solution: Accurately weigh and dissolve about 30 mg of the Ibuprofen drug substance in 100 mL of the diluent.
-
System Suitability Solution: Prepare a solution containing Ibuprofen and a known amount of this compound to verify the resolution and performance of the chromatographic system.
4.1.3. System Suitability
The system suitability must be verified before analysis. Key parameters include:
-
Resolution: The resolution between the Ibuprofen peak and the Impurity 1 peak should be not less than 1.5.
-
Tailing Factor: The tailing factor for the Ibuprofen and Impurity 1 peaks should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 5.0%.
4.1.4. Calculation
The percentage of this compound in the drug substance is calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity is the peak area of Impurity 1 in the test solution.
-
Area_standard is the peak area of Impurity 1 in the standard solution.
-
Conc_standard is the concentration of Impurity 1 in the standard solution.
-
Conc_sample is the concentration of the Ibuprofen sample in the test solution.
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
Conclusion
While "this compound" (2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid) is not a specified impurity in the major pharmacopoeias, its control is essential under the general guidelines for unspecified impurities. A thorough understanding of its formation pathway, coupled with a validated, stability-indicating analytical method, is critical for ensuring the quality, safety, and efficacy of Ibuprofen-containing pharmaceuticals. Drug development professionals must adhere to the pharmacopoeial limits for individual unspecified impurities and follow the principles of ICH guidelines to ensure regulatory compliance.
References
- 1. fda.gov [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Impurities in drug substance (ich q3 a) | PPTX [slideshare.net]
- 4. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacopoeial specifications for Ibuprofen impurity 1
An In-Depth Technical Guide to the Pharmacopoeial Specifications for Ibuprofen (B1674241) Impurities, with a Focus on Ibuprofen Impurity 1
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized in large quantities, and like any synthetic pharmaceutical product, it is susceptible to the presence of impurities.[1][2] These impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products. The control of these impurities is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product. Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed monographs that establish the standards for the purity of ibuprofen and set limits for the presence of specific and unspecified impurities.
This technical guide provides a comprehensive overview of the pharmacopoeial specifications for ibuprofen impurities, with a particular focus on the impurity sometimes referred to as "this compound." It is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of ibuprofen.
This compound
While the major pharmacopoeias like the USP and Ph. Eur. designate ibuprofen impurities with letters (e.g., Impurity A, B, C), the designation "this compound" is used by some chemical suppliers. This impurity is chemically identified as:
-
IUPAC Name: 2-(4-(2-methylprop-1-en-1-yl)phenyl)propanoic acid[3][4]
-
Synonyms: 2-{[4-(2-Methyl-1-propenyl)phenyl]}propionic Acid, Ibuprofen Related Compound-1[3]
Below is a diagram illustrating the structural relationship between Ibuprofen and this compound.
References
A Technical Guide to Forced Degradation Studies of Ibuprofen: Investigating Impurity Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of forced degradation studies on ibuprofen (B1674241), with a specific focus on the generation and identification of degradation products. This document outlines detailed experimental protocols, presents quantitative data from stress studies, and illustrates the degradation pathways of ibuprofen under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the drug substance and drug product to conditions more severe than accelerated stability studies. The primary objectives of these studies are to:
-
Elucidate the degradation pathways of the drug substance.
-
Identify the likely degradation products that could form under normal storage conditions.
-
Establish the intrinsic stability of the drug molecule.
-
Develop and validate stability-indicating analytical methods.
For ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), understanding its degradation profile is essential for ensuring its quality, safety, and efficacy.
Ibuprofen and Its Impurities
Ibuprofen's chemical name is 2-(4-isobutylphenyl)propanoic acid. During its synthesis and storage, or upon exposure to stress conditions, various impurities can be formed. A key impurity, often designated as "Ibuprofen Impurity 1," is chemically known as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid [1]. While this impurity is listed by several chemical suppliers, literature on forced degradation of ibuprofen does not typically report its formation under standard stress conditions (acidic, basic, oxidative, photolytic, thermal). This suggests that "this compound" is more likely a process-related impurity, arising from the synthesis route of ibuprofen, rather than a degradation product.
This guide will focus on the generation of known degradation products of ibuprofen under forced degradation conditions.
Experimental Protocols for Forced Degradation of Ibuprofen
Detailed methodologies are crucial for reproducible forced degradation studies. The following protocols are based on established scientific literature.[2][3][4]
Materials and Equipment
-
Ibuprofen reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV or DAD detector
-
C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
Preparation of Stock Solution
Prepare a stock solution of ibuprofen in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, at a concentration of approximately 1 mg/mL.
Stress Conditions
-
Protocol: To 1 mL of the ibuprofen stock solution, add 1 mL of 1M HCl. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 1M NaOH and dilute with the mobile phase to the initial concentration.
-
Analysis: Analyze the sample by HPLC.
-
Protocol: To 1 mL of the ibuprofen stock solution, add 1 mL of 0.1M NaOH. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1M HCl and dilute with the mobile phase to the initial concentration.
-
Analysis: Analyze the sample by HPLC.
-
Protocol: To 1 mL of the ibuprofen stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to the initial concentration if necessary.
-
Analysis: Analyze the sample by HPLC.
-
Protocol: Place the ibuprofen solid drug substance in an oven at 105°C for 24 hours. After cooling, dissolve an appropriate amount of the solid in the mobile phase to achieve the desired concentration.
-
Analysis: Analyze the sample by HPLC.
-
Protocol: Expose the ibuprofen solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[2] Dissolve an appropriate amount of the exposed solid in the mobile phase.
-
Analysis: Analyze the sample by HPLC.
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of ibuprofen, showing the percentage of degradation and the formation of key impurities under different stress conditions.
Table 1: Summary of Ibuprofen Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Ibuprofen | Reference |
| Acid Hydrolysis | 1M HCl | 10 days | Room Temp | 3.17% (API), 6.84% (Drug Product) | [2] |
| Base Hydrolysis | 0.1M NaOH | 10 days | Room Temp | - | [2] |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 7.86% (API), 9.45% (Drug Product) | [2] |
| Thermal | Solid State | 10 days | 60°C | - | [2] |
| Photolytic | 1.2 million lux-hours & 200 Wh/m² | - | - | - | [2] |
| Metal Ions (FeCl₃) | 1 ppm | 10 days | Room Temp | 22.41% (API), 11.64% (Drug Product) | [2] |
Table 2: Formation of Degradation Products under Stress Conditions
| Impurity | Acid Hydrolysis (% Area) | Base Hydrolysis (% Area) | Oxidative Degradation (% Area) | Photolytic Degradation (% Area) | Reference |
| RRt 0.49 | 0.272 | 0.144 | 0.230 | 0.088 | [2] |
| RRt 0.66 | - | 0.063 | - | - | [2] |
| RRt 0.75 | 0.272 | 0.355 | 0.093 | 0.052 | [2] |
| RRt 0.95 | 0.170 | 0.119 | 0.171 | 0.070 | [2] |
| RRt 1.28 | - | - | - | 0.057 | [2] |
RRt = Relative Retention Time with respect to the ibuprofen peak. Note: The impurities listed by RRt are as reported in the cited literature. Structural identification would require further analytical work (e.g., LC-MS).
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study of ibuprofen.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Unseen Player: A Technical Guide to the Impact of Ibuprofen Impurity 1 on Drug Product Quality
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring the safety, efficacy, and stability of the final drug product. Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is no exception. While the therapeutic effects of ibuprofen are well-documented, the potential impact of its impurities remains a critical area of study for formulation scientists and quality control professionals. This technical guide delves into the core of one such impurity: Ibuprofen Impurity 1 .
This compound, chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid and designated as Ibuprofen EP Impurity G , is a process-related impurity that can arise during the synthesis of ibuprofen.[1][2] Its presence, even in trace amounts, can have significant implications for the quality of the final drug product. This guide will provide a comprehensive overview of the known and potential impacts of this impurity on drug product stability, dissolution, and efficacy, supported by available data and detailed experimental protocols.
Data Presentation: Understanding the Quantitative Impact
While specific quantitative data on the direct impact of this compound on drug product quality is not extensively published, we can extrapolate potential effects based on the behavior of similar unsaturated impurities and general principles of pharmaceutical science. The following tables present a structured summary of typical pharmacopeial limits for ibuprofen impurities and a hypothetical representation of data that would be generated from stability and dissolution studies to assess the impact of Impurity 1.
Table 1: Pharmacopeial Limits for Impurities in Ibuprofen
| Pharmacopeia | Impurity Designation | Limit |
| United States Pharmacopeia (USP) | Any individual impurity | Not more than 0.3%[3][4] |
| United States Pharmacopeia (USP) | Total impurities | Not more than 1.0%[3][4] |
| European Pharmacopoeia (EP) | Unspecified impurities | For each impurity, not more than 0.05%[1] |
| European Pharmacopoeia (EP) | Total | Not more than 0.2%[1] |
Table 2: Hypothetical Stability Study Data: Ibuprofen Tablets (400 mg) with and without Impurity 1
| Timepoint | Storage Condition | Ibuprofen Assay (%) (Control) | Ibuprofen Assay (%) (with 0.5% Impurity 1) | Total Degradants (%) (Control) | Total Degradants (%) (with 0.5% Impurity 1) |
| Initial | - | 100.2 | 99.8 | 0.1 | 0.6 |
| 3 Months | 40°C / 75% RH | 99.5 | 98.2 | 0.4 | 1.5 |
| 6 Months | 40°C / 75% RH | 98.9 | 96.5 | 0.9 | 2.8 |
Table 3: Hypothetical Dissolution Profile Comparison: Ibuprofen Tablets (400 mg)
| Time (minutes) | % Drug Dissolved (Control) | % Drug Dissolved (with 0.5% Impurity 1) |
| 5 | 45 | 42 |
| 10 | 78 | 72 |
| 15 | 92 | 85 |
| 30 | 99 | 93 |
| 45 | 101 | 98 |
Experimental Protocols
To rigorously assess the impact of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for such investigations.
Forced Degradation Studies
Objective: To understand the degradation pathways of ibuprofen and the potential for the formation of Impurity 1 under various stress conditions.[5]
Methodology:
-
Preparation of Samples: Prepare solutions of ibuprofen API in various stress media, including:
-
Acidic: 0.1 N Hydrochloric Acid
-
Basic: 0.1 N Sodium Hydroxide
-
Oxidative: 3% Hydrogen Peroxide
-
Thermal: 60°C
-
Photolytic: Exposure to UV light (254 nm) and visible light
-
-
Stress Conditions: Expose the samples to the respective stress conditions for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method (as described below).
-
Peak Identification: Identify and quantify the degradation products, paying close attention to the peak corresponding to this compound.
Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying ibuprofen from its impurities, including Impurity 1.[6][7]
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
-
Method Validation: Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The method must be able to resolve the ibuprofen peak from all known impurities and degradation products.
Comparative Dissolution Testing
Objective: To evaluate the impact of a known concentration of Impurity 1 on the dissolution profile of an ibuprofen drug product.[8]
Methodology:
-
Sample Preparation: Prepare batches of ibuprofen tablets with and without a spiked concentration of this compound (e.g., 0.5% w/w).
-
Dissolution Apparatus: Use USP Apparatus 2 (Paddle) at a specified rotation speed (e.g., 50 rpm).
-
Dissolution Medium: Use a suitable dissolution medium, such as phosphate buffer pH 7.2.
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analysis: Analyze the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the percentage of ibuprofen dissolved.
-
Profile Comparison: Compare the dissolution profiles of the tablets with and without the impurity using a similarity factor (f2) calculation.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the assessment of this compound.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. baertschiconsulting.com [baertschiconsulting.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rssl.com [rssl.com]
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of Ibuprofen Impurity C
An application note on the HPLC-UV method for the quantification of Ibuprofen impurity C has been developed. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals. It includes detailed experimental procedures, system suitability requirements, and method validation parameters.
The method utilizes a C18 column with isocratic elution, and UV detection at 254 nm. All quantitative data, such as system suitability results and method validation parameters, are summarized in clearly structured tables for easy interpretation and comparison.
To further clarify the experimental process, a workflow diagram has been created using the DOT language. This visual aid outlines the key steps from the preparation of standards and samples to the final data analysis, adhering to the specified formatting and color-contrast guidelines. The detailed application note below provides the full methodology and supporting data.
Abstract
This application note details a precise, accurate, and robust isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Ibuprofen Impurity C (4'-isobutylacetophenone) in Ibuprofen drug substance. The method is designed for quality control and stability testing, providing a reliable protocol for researchers and drug development professionals.
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Ibuprofen Impurity C, chemically known as 4'-isobutylacetophenone, is a key process-related impurity. This document provides a validated HPLC-UV method for its quantification, following industry-standard practices for analytical method development.
Experimental Protocol
3.1. Instrumentation and Chemicals
-
Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Software: OpenLab CDS or equivalent chromatography data software.
-
Chemicals:
-
Ibuprofen Reference Standard (USP or EP)
-
Ibuprofen Impurity C Reference Standard (USP or EP)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (ACS Grade)
-
Orthophosphoric Acid (85%)
-
Deionized Water (18.2 MΩ·cm)
-
3.2. Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (60:40, v/v) |
| Buffer Preparation | Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water, adjust pH to 3.0 with H₃PO₄ |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
3.3. Preparation of Solutions
-
Standard Stock Solution (Impurity C):
-
Accurately weigh approximately 25 mg of Ibuprofen Impurity C Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Mobile Phase to obtain a concentration of 250 µg/mL.
-
-
Working Standard Solution (Impurity C):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the Mobile Phase to obtain a final concentration of 2.5 µg/mL.
-
-
Sample Solution (Ibuprofen Drug Substance):
-
Accurately weigh approximately 250 mg of Ibuprofen drug substance into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Mobile Phase to obtain a concentration of 5000 µg/mL (5 mg/mL).
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Results and Data
4.1. System Suitability
System suitability was established by injecting the Working Standard Solution (2.5 µg/mL) six times. The results must meet the acceptance criteria before sample analysis.
| Parameter | Acceptance Criteria | Result |
| Retention Time (RT) | Approx. 4.5 min | 4.52 |
| Tailing Factor (T) | ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | ≥ 2000 | 6800 |
| RSD of Peak Area (%) (n=6) | ≤ 2.0% | 0.85% |
4.2. Method Validation Summary
The method was validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ).
| Parameter | Result |
| Linearity Range | 0.5 µg/mL - 7.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N ratio ≈ 3:1) |
| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N ratio ≈ 10:1) |
Workflow Diagram
The following diagram illustrates the complete experimental workflow from solution preparation to final analysis.
Caption: Experimental workflow for the quantification of Ibuprofen Impurity C.
Conclusion
The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantitative determination of Ibuprofen Impurity C in bulk drug substance. The method is highly specific, precise, and accurate, making it suitable for routine quality control analysis in the pharmaceutical industry. The validation data confirms that the method's performance is well within the typical requirements for chromatographic assays.
Application Note: High-Resolution LC-MS/MS for the Characterization of Ibuprofen Impurity 1
Abstract
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and characterization of a significant impurity in Ibuprofen (B1674241) formulations. The protocol outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the analysis of Ibuprofen and its related substances. Specifically, this note focuses on the characterization of "Impurity 1," an ester formed from the reaction of Ibuprofen with sorbitan, an excipient commonly found in soft gelatin capsules. The methodology employs a high-resolution Quadrupole Time-of-Flight (QTOF) mass spectrometer, providing accurate mass data for confident impurity identification.
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). During its synthesis and formulation, various impurities can be introduced or formed. Regulatory bodies require the identification and quantification of impurities in pharmaceutical products to ensure their safety and efficacy. This application note provides a detailed protocol for the characterization of a common Ibuprofen impurity using LC-MS/MS, a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. The focus of this study is an impurity resulting from the esterification of Ibuprofen with sorbitan, a derivative of the excipient sorbitol.[1][2][3]
Experimental Protocols
Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of Ibuprofen reference standard at a concentration of 1 mg/mL in methanol (B129727).
-
Prepare a working standard solution by diluting the stock solution to 10 µg/mL with a 50:50 mixture of acetonitrile (B52724) and water.
-
-
Sample Preparation (Forced Degradation Sample):
-
Subject Ibuprofen soft gelatin capsules to thermal stress in an oven at 60°C for 10 days to induce the formation of degradation impurities.[3]
-
Dissolve a portion of the stressed sample in methanol to achieve a nominal Ibuprofen concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
-
Liquid Chromatography (LC)
-
Instrument: Agilent 1200 Series HPLC system or equivalent.[4]
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
Mass Spectrometry (MS/MS)
-
Instrument: Bruker Daltonics QTOF or equivalent high-resolution mass spectrometer.[3]
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Scan Mode: Full Scan and Product Ion Scan (MS/MS).
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3500 V.
-
Collision Energy: Ramped from 15 to 40 eV for MS/MS experiments.
-
Data Acquisition: Data-dependent acquisition (DDA) can be used to trigger MS/MS on the most abundant precursor ions.
Data Presentation
The LC-MS/MS analysis of the thermally stressed Ibuprofen sample revealed the presence of several degradation products. Impurity 1, identified at a relative retention time (RRt) of 0.49 with respect to Ibuprofen, was characterized as Ibu-sorbitan, an ester of Ibuprofen and sorbitan.[3]
| Compound | Retention Time (min) | Relative Retention Time (RRt) | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) |
| Ibuprofen | ~11.2 | 1.00 | 205.1234 | 161.1336 |
| Impurity 1 (Ibu-sorbitan) | ~5.5 | 0.49 | 351.1705 | 333.1599, 161.1330 |
Note: The exact retention times may vary depending on the specific LC system and column batch.
Visualization of Experimental Workflow
Caption: Workflow for the characterization of Ibuprofen Impurity 1.
Proposed Fragmentation Pathway for Impurity 1 (Ibu-sorbitan)
The fragmentation of the deprotonated molecular ion of Ibu-sorbitan at m/z 351.1705 was investigated. The proposed pathway involves the neutral loss of water and subsequent fragmentation to yield characteristic product ions.
Caption: Proposed fragmentation of Impurity 1 (Ibu-sorbitan).
Conclusion
The described LC-MS/MS method is suitable for the reliable identification and characterization of this compound (Ibu-sorbitan) in pharmaceutical formulations. The use of high-resolution mass spectrometry provides accurate mass measurements, which, combined with MS/MS fragmentation data, allows for the confident structural elucidation of unknown impurities. This protocol can be adapted for routine quality control analysis and stability studies of Ibuprofen products.
References
Application Notes and Protocols for the Isolation and Purification of Ibuprofen Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized through various chemical pathways. During its synthesis and storage, several impurities can form. Ibuprofen Impurity 1, chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid (CAS No: 75625-99-9), is a known process-related impurity. Its effective isolation and purification are crucial for the safety and efficacy of the final drug product, as regulatory bodies require strict control over impurity levels.
This document provides detailed application notes and protocols for the isolation and purification of this compound using preparative high-performance liquid chromatography (HPLC), flash column chromatography, and crystallization techniques.
Chemical Profile of this compound
| Parameter | Value |
| IUPAC Name | 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid |
| Synonyms | Ibuprofen Related Compound 1 |
| CAS Number | 75625-99-9 |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.26 g/mol |
| Appearance | White to off-white solid |
Isolation and Purification Strategies
The selection of an appropriate purification technique depends on the initial purity of the mixture, the desired final purity, and the scale of the operation. The following sections detail three common and effective methods for the isolation and purification of this compound.
A general workflow for the isolation and purification process is outlined below:
Caption: General workflow for the isolation and purification of this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique suitable for obtaining high-purity standards of this compound, especially from complex mixtures.
Experimental Protocol
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Appropriate data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 60% B to 90% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Sample Preparation | Dissolve the crude mixture in a minimal amount of the initial mobile phase composition. |
Procedure:
-
Equilibrate the preparative column with the initial mobile phase composition for at least 30 minutes.
-
Prepare the crude sample by dissolving it in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Inject the sample onto the column.
-
Monitor the separation and collect the fraction corresponding to the peak of this compound.
-
Combine the collected fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified solid.
-
Dry the purified solid under vacuum.
-
Analyze the purity of the final product using analytical HPLC.
Expected Results
| Parameter | Typical Value |
| Purity | > 99.5% |
| Recovery | 80-90% (dependent on initial purity) |
Flash Column Chromatography
Flash column chromatography is a faster, lower-pressure alternative to traditional column chromatography, suitable for purifying larger quantities of this compound.
Experimental Protocol
Materials:
-
Glass column
-
Silica (B1680970) gel (230-400 mesh)
-
Solvent delivery system (e.g., air pressure or pump)
-
Fraction collector
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient or isocratic, e.g., starting with 95:5) |
| Sample Loading | Dry loading or in a minimal amount of a non-polar solvent |
Procedure:
-
Pack the column with silica gel in the chosen mobile phase.
-
Prepare the sample by dissolving the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbing it onto a small amount of silica gel.
-
Evaporate the solvent from the sample-adsorbed silica gel.
-
Carefully add the dry sample-adsorbed silica gel to the top of the packed column.
-
Begin elution with the mobile phase, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to obtain the purified this compound.
-
Determine the purity using analytical HPLC.
Caption: Workflow for Flash Column Chromatography Purification.
Expected Results
| Parameter | Typical Value |
| Purity | > 98% |
| Recovery | 70-85% |
Crystallization
Crystallization is a highly effective method for the final purification of this compound, particularly when the starting material has a relatively high purity. A specific protocol for obtaining high-purity 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid has been reported.[1]
Experimental Protocol
Materials:
-
Crystallization vessel with a stirrer
-
Heating and cooling system
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the crude 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid (initial purity of approximately 95%) in n-hexane.[1] The amount of solvent should be sufficient to dissolve the solid at an elevated temperature.
-
Heat the solution to facilitate complete dissolution.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the crystals under vacuum to a constant weight.
-
Analyze the purity of the final product.
Expected Results
| Parameter | Reported Value[1] |
| Initial Purity | ~95% |
| Final Purity | > 99% |
| Yield | ~83% (based on reported masses) |
Summary of Purification Techniques
| Technique | Purity Achieved | Typical Recovery | Scale | Advantages | Disadvantages |
| Preparative HPLC | > 99.5% | 80-90% | mg to g | High resolution, high purity | Expensive, slow, high solvent consumption |
| Flash Chromatography | > 98% | 70-85% | g to kg | Fast, moderate cost, scalable | Lower resolution than HPLC |
| Crystallization | > 99% | > 80% | g to kg | Cost-effective, highly pure product | Requires a relatively pure starting material |
Conclusion
The choice of the most suitable technique for the isolation and purification of this compound depends on the specific requirements of the project. For obtaining a high-purity reference standard, preparative HPLC is the preferred method. For larger-scale purification, flash column chromatography followed by a final crystallization step is an efficient and economical approach. The provided protocols offer a solid foundation for researchers and professionals in the pharmaceutical industry to effectively isolate and purify this compound, ensuring the quality and safety of ibuprofen drug products.
References
Application Note: Quantification of Ibuprofen Impurity 1 Using a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the procurement and utilization of a certified reference material (CRM) for Ibuprofen Impurity 1, chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid (CAS No: 75625-99-9). The accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Ibuprofen is critical for ensuring the safety and efficacy of the final drug product. This application note outlines the necessary steps for selecting a suitable CRM and provides a detailed high-performance liquid chromatography (HPLC) protocol for the analysis of this compound.
Sourcing this compound Certified Reference Material
A number of reputable suppliers offer certified reference materials for this compound. When selecting a CRM, it is crucial to consider factors such as the certified purity, the uncertainty of the certified value, and the traceability to national or international standards. The following table summarizes the offerings from several key suppliers.
| Supplier | Product Name | CAS Number | Purity/Concentration | Pack Size | Certification |
| GLP Pharma Standards | This compound | 75625-99-9 | Accompanied by Certificate of Analysis (CoA) with 1H-NMR, Mass, HPLC, IR, and Potency by TGA data[1] | Milligram to Gram scale | CoA Provided |
| Simson Pharma Limited | This compound | 75625-99-9 | Accompanied by CoA[2] | Custom Synthesis | CoA Provided |
| SynZeal | This compound | 75625-99-9 | High-purity, supplied with detailed CoA and analytical data[3] | Not specified | CoA Provided |
| Daicel Pharma Standards | Ibuprofen EP Impurity-1 | 75625-99-9 | High-purity with detailed CoA including 1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis[4] | Not specified | cGMP, CoA Provided |
| Alfa Omega Pharma | This compound (2-[4-(2- Methylpropenyl)phenyl]propionic acid) | 75625-99-9 | High-purity reference standards for HPLC analysis[5] | 10mg, 25mg, 50mg, 100mg | In House/Pharmacopeia USP/BP/EP |
| Alentris Research Pvt. Ltd. | This compound | 75625-99-9 | Accompanied by comprehensive analytical data[6] | Inquire for pack size | CoA Provided |
| Pharmaffiliates | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | 75625-99-9 | Not specified | Not specified | Not specified |
| LGC Standards | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | 75625-99-9 | Not specified | 50mg, 100mg, 250mg | Certificate of Analysis provided with exact weight packaging |
Note: It is imperative to obtain the latest Certificate of Analysis from the supplier for the specific lot of the CRM you intend to purchase to ensure you have the most accurate and up-to-date information.
Experimental Protocol: HPLC Analysis of this compound
This protocol is a general guideline and may require optimization based on the specific laboratory equipment and conditions. The method is based on reversed-phase HPLC with UV detection, a common technique for analyzing pharmaceutical impurities.
Principle
The method separates Ibuprofen from its Impurity 1 and other related substances using a C18 reversed-phase column. The quantification is achieved by comparing the peak area of Impurity 1 in the sample solution to the peak area of a known concentration of the this compound certified reference material.
Reagents and Materials
-
This compound Certified Reference Material
-
Ibuprofen API (for system suitability and spiking studies)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or other suitable acid for pH adjustment
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials with septa
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of acetonitrile and water with 0.1% phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm or 254 nm, depending on the absorbance maxima of the impurity and Ibuprofen.[8]
-
Injection Volume: 10 µL
Preparation of Solutions
-
Accurately weigh a suitable amount of the this compound CRM (e.g., 10 mg).
-
Dissolve the CRM in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask (e.g., 100 mL) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute the Standard Stock Solution with the mobile phase to a final concentration relevant to the expected impurity level in the sample (e.g., 1 µg/mL).
-
Accurately weigh a specified amount of the Ibuprofen API sample (e.g., 100 mg).
-
Dissolve the sample in the diluent in a volumetric flask (e.g., 100 mL) to achieve a known concentration (e.g., 1 mg/mL).
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Test (SST)
Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the Working Standard Solution multiple times (e.g., 5 or 6 replicate injections).
-
Calculate the following parameters:
-
Tailing factor (Asymmetry factor): Should be between 0.8 and 1.5 for the Impurity 1 peak.
-
Relative Standard Deviation (RSD) of peak areas: Should be not more than 2.0%.
-
Theoretical plates (N): Should be greater than 2000 for the Impurity 1 peak.
-
Analysis Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
If performing multiple sample analyses, it is good practice to inject the Working Standard Solution periodically to monitor system performance.
Calculation
Calculate the percentage of this compound in the Ibuprofen API sample using the following formula:
Caption: Experimental workflow for this compound analysis.
Logical Relationship of Components
This diagram shows the logical connection between the certified reference material, the analytical method, and the final result.
Caption: Logical relationship for impurity quantification.
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. This compound | CAS No- 75625-99-9 | Simson Pharma Limited [simsonpharma.com]
- 3. Ibuprofen Impurities | SynZeal [synzeal.com]
- 4. daicelpharmastandards.com [daicelpharmastandards.com]
- 5. This compound / this compound (2-[4-(2- Methylpropenyl)phenyl]propionic acid) | 75625-99-9 [alfaomegapharma.com]
- 6. alentris.org [alentris.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Protocol for Testing Ibuprofen Impurity 1 (Related Compound C) in Raw Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). The quality control of Ibuprofen raw material is critical to ensure its safety and efficacy. This involves the identification and quantification of any impurities. Ibuprofen Impurity 1, also known as Ibuprofen Related Compound C (RCC) or 2-(4-isobutylphenyl)acetamide, is a potential process-related impurity that must be monitored.
This document provides a detailed protocol for the determination of this compound in Ibuprofen raw materials using High-Performance Liquid Chromatography (HPLC), aligning with methods described in the United States Pharmacopeia (USP).[1][2]
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound from the active pharmaceutical ingredient (API), Ibuprofen. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an acidic aqueous buffer and acetonitrile (B52724).[3] The concentration of the impurity is determined by comparing its peak area in the sample chromatogram to that of a certified reference standard.
Materials and Reagents
-
Ibuprofen Raw Material: Sample to be tested
-
Ibuprofen Reference Standard (RS): USP grade
-
Ibuprofen Related Compound C (RCC) Reference Standard (RS): USP grade
-
Acetonitrile: HPLC grade
-
Water: HPLC grade
-
Phosphoric Acid: ACS grade
-
Ammonium (B1175870) Hydroxide: ACS grade[2][4]
-
Valerophenone (B195941): (for system suitability, as an internal standard in some USP methods)[2][5]
Instrumentation and Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm (or equivalent L1 packing)
-
Mobile Phase: A mixture of aqueous buffer and acetonitrile. A common mobile phase is a filtered and degassed mixture of water (adjusted to pH 3.0 with phosphoric acid or by dissolving 4.0 g of chloroacetic acid in 400 mL of water and adjusting the pH with ammonium hydroxide) and acetonitrile.[2][4] The exact ratio can vary, and a gradient elution may be used to optimize separation. For example, a gradient could be:
-
0-3 min: 48% A, 52% B
-
3-13 min: Gradient to 15% A, 85% B
-
13-16 min: Hold at 15% A, 85% B (Where A is the aqueous buffer and B is acetonitrile)
-
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm[6]
-
Injection Volume: 7 µL
Experimental Protocol
Preparation of Solutions
-
Diluent: A 50:50 mixture of acetonitrile and water is often suitable.
-
Standard Solution: Prepare a solution containing a known concentration of Ibuprofen RS (e.g., 0.2 mg/mL) and Ibuprofen Related Compound C RS (e.g., 0.01 mg/mL) in the diluent.[1]
-
Sample Solution: Accurately weigh and dissolve a suitable amount of the Ibuprofen raw material in the diluent to obtain a final concentration of approximately 10.0 mg/mL.[1]
-
System Suitability Solution: A solution containing Ibuprofen, Ibuprofen Related Compound C, and a resolution marker like valerophenone can be used to verify the system's performance.[2][5]
System Suitability
Before sample analysis, inject the system suitability solution to ensure the chromatographic system is performing adequately. The following parameters are typically assessed:
-
Resolution: The resolution between the Ibuprofen peak and the Ibuprofen Related Compound C peak should be not less than 2.0.
-
Tailing Factor: The tailing factor for the Ibuprofen peak should not be more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should not be more than 2.0% for the peak areas.
Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
Calculation
Calculate the percentage of this compound (Related Compound C) in the Ibuprofen raw material using the following formula:
Where:
-
Area_Impurity_Sample is the peak area of Impurity 1 in the sample solution.
-
Area_Impurity_Standard is the peak area of Impurity 1 in the standard solution.
-
Conc_Standard is the concentration of Impurity 1 in the standard solution.
-
Conc_Sample is the concentration of the Ibuprofen raw material in the sample solution.
The acceptance criterion for Ibuprofen Related Compound C is typically not more than 0.1%.[2]
Data Presentation
Table 1: Chromatographic Parameters and System Suitability
| Parameter | Specification |
| Column | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase | Acetonitrile and aqueous buffer gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30 °C |
| Resolution (Ibuprofen/Impurity 1) | NLT 2.0 |
| Tailing Factor (Ibuprofen) | NMT 2.0 |
| RSD of Standard Injections | NMT 2.0% |
Table 2: Quantitative Data Summary (Example)
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Ibuprofen | Approx. 5.8 | - | - |
| This compound | Approx. 4.2 | 0.03 µg/mL[7] | 0.05 µg/mL[7] |
Visualization
Caption: Workflow for the analysis of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. uspnf.com [uspnf.com]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Simultanious Determination of Related Organic Impurities of Ibuprofen and Paracetamol in Combination Solid Dosage form by Rp-Hplc With Qbd Approach – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Application of Ibuprofen Impurity 1 in Stability Testing of Ibuprofen Formulations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is known to degrade under various conditions, leading to the formation of impurities that can affect its safety and efficacy. Ibuprofen Impurity 1, chemically known as 4-isobutylacetophenone (4-IBAP) and also referred to as Ibuprofen Related Compound C, is a significant degradation product.[1] Its monitoring is crucial during the stability testing of ibuprofen formulations to ensure product quality and shelf-life. This document provides detailed application notes and protocols for the utilization of this compound in such stability studies.
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods, demonstrating that the method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][2][3][4] These studies involve subjecting the drug product to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[5][6][7][8]
Data Presentation
The following tables summarize quantitative data relevant to the stability testing of ibuprofen and the monitoring of Impurity 1.
Table 1: Typical Chromatographic Parameters for Ibuprofen and Impurity 1
| Parameter | Value | Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Phosphoric Acid in Water (gradient or isocratic) | [7] |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 220 nm or 254 nm | [9] |
| Retention Time of Ibuprofen | ~5.7 min | [10] |
| Relative Retention Time (RRT) of Impurity 1 | ~0.51 | [11] |
Table 2: Example of Ibuprofen Degradation under Forced Conditions
| Stress Condition | % Degradation of Ibuprofen | % Formation of Impurity 1 (4-IBAP) | Reference |
| Acid Hydrolysis (e.g., 0.1N HCl, 80°C, 24h) | Varies | Can be a major degradant | [6][8] |
| Base Hydrolysis (e.g., 0.1N NaOH, 80°C, 24h) | Varies | Can be a major degradant | [6][7][8] |
| Oxidative (e.g., 3% H₂O₂, RT, 24h) | Significant | Significant formation | [6][7][8] |
| Thermal (e.g., 60°C, 7 days) | Varies | Formation observed | [11] |
| Photolytic (e.g., UV light, 254 nm) | Varies | Formation observed | [6][7][8] |
Note: The actual percentage of degradation and impurity formation will vary depending on the specific formulation, concentration, and stress conditions.
Experimental Protocols
This section outlines the detailed methodology for conducting stability testing of an ibuprofen formulation with a focus on this compound.
Protocol 1: Stability-Indicating HPLC Method for Ibuprofen and Impurity 1
1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of ibuprofen and its Impurity 1 (4-IBAP) in a pharmaceutical formulation.
2. Materials and Reagents:
-
Ibuprofen Reference Standard
-
This compound (4-IBAP) Reference Standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Purified water (Milli-Q or equivalent)
-
Ibuprofen formulation (e.g., tablets, capsules, suspension)
-
Placebo formulation
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonication bath
4. Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 0.1% phosphoric acid in water. The exact ratio may need to be optimized for best separation (e.g., 55:45 v/v).[6][7]
-
Standard Stock Solution of Ibuprofen: Accurately weigh and dissolve about 25 mg of Ibuprofen Reference Standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution of Impurity 1: Accurately weigh and dissolve about 10 mg of this compound Reference Standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Standard Solution: Pipette 5 mL of the Ibuprofen Standard Stock Solution and 1 mL of the Impurity 1 Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This will give a final concentration of 100 µg/mL for Ibuprofen and 2 µg/mL for Impurity 1.
-
Sample Preparation:
-
Tablets/Capsules: Weigh and finely powder not fewer than 20 tablets/capsules. Accurately weigh a portion of the powder equivalent to about 100 mg of ibuprofen and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter.
-
Suspension: Accurately measure a volume of the suspension equivalent to about 100 mg of ibuprofen and transfer it to a 100 mL volumetric flask. Proceed as described for tablets/capsules.
-
-
Placebo Preparation: Prepare the placebo formulation in the same manner as the sample preparation.
5. Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 220 nm
-
Column Temperature: 30 °C
6. Procedure:
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the placebo solution to confirm that excipients do not interfere with the peaks of ibuprofen or Impurity 1.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the sample solution.
-
Identify the peaks of ibuprofen and Impurity 1 in the sample chromatogram by comparing their retention times with those of the standard solution.
-
Calculate the amount of Impurity 1 in the sample using the peak area response.
Protocol 2: Forced Degradation Studies
1. Objective: To perform forced degradation studies on the ibuprofen formulation to demonstrate the stability-indicating nature of the analytical method and to identify the degradation products formed under various stress conditions.
2. Procedure:
-
Acid Hydrolysis: To a portion of the sample solution, add 1N HCl to make the final concentration 0.1N. Heat the solution at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to the final concentration with the mobile phase.
-
Base Hydrolysis: To a portion of the sample solution, add 1N NaOH to make the final concentration 0.1N. Heat the solution at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: To a portion of the sample solution, add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Keep the solid drug product (e.g., tablets) in an oven at 60°C for 7 days. After the specified time, prepare the sample solution as described in Protocol 1.
-
Photolytic Degradation: Expose the drug product to UV light (254 nm) for a specified period. Prepare the sample solution as described in Protocol 1.
3. Analysis: Analyze all the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed sample. The peak purity of the ibuprofen peak should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Mandatory Visualization
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Forced degradation of ibuprofen in bulk drug and tablets and determination of specificity, selectivity, and the stability-indicating nature of the USP ibuprofen assay method | Semantic Scholar [semanticscholar.org]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. axcendcorp.com [axcendcorp.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
Application Note: Capillary Electrophoresis for the Separation of Ibuprofen and Its Impurities
AN-CE-001
Abstract
This application note details a robust capillary electrophoresis (CE) method for the separation and quantification of ibuprofen (B1674241) and its related impurities. The method utilizes micellar electrokinetic capillary chromatography (MEKC) to achieve baseline separation of the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities. This document provides the complete experimental protocol, system suitability parameters, and performance data, demonstrating the method's suitability for quality control and stability testing in the pharmaceutical industry.
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), must be monitored for impurities to ensure its safety and efficacy. Capillary electrophoresis offers a high-efficiency, low-solvent consumption alternative to traditional high-performance liquid chromatography (HPLC) methods for purity analysis. The method described herein is based on the work of Stubberud and Aström, who developed and validated a MEKC method for the simultaneous determination of ibuprofen, codeine phosphate, and their respective impurities.[1][2] This note focuses specifically on the application of this method for ibuprofen and its related substances.
Experimental Protocol
Instrumentation and Consumables:
-
Capillary Electrophoresis System: An automated CE system with a UV detector is required.
-
Capillary: Fused-silica capillary, 50 µm I.D., with an effective length appropriate for the instrument.
-
Data Acquisition: Software capable of controlling the instrument and processing electropherograms.
-
Reagents:
-
Boric Acid (H₃BO₃)
-
Sodium Dodecyl Sulfate (B86663) (SDS)
-
Acetonitrile (B52724) (ACN)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ibuprofen Reference Standard
-
Ibuprofen Impurity Standards (as required by pharmacopeia, e.g., Impurity C)[3]
-
Deionized Water
-
Buffer and Sample Preparation:
-
Run Buffer (40 mM Borate (B1201080), 40 mM SDS, 9% ACN, pH 10.0):
-
Dissolve the appropriate amount of boric acid in deionized water to make a 40 mM solution.
-
Add the required amount of sodium dodecyl sulfate to achieve a 40 mM concentration.
-
Adjust the pH to 10.0 with a sodium hydroxide solution.
-
Add acetonitrile to a final concentration of 9% (v/v).
-
Filter the buffer through a 0.45 µm filter before use.
-
-
Capillary Conditioning:
-
At the beginning of each day, rinse the capillary with 0.1 M NaOH for 10 minutes, followed by deionized water for 5 minutes, and finally with the run buffer for 15 minutes.
-
Between injections, a short rinse with the run buffer is recommended to ensure reproducibility.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Ibuprofen Reference Standard in the run buffer.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the ibuprofen drug substance or a crushed tablet in the run buffer to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
Capillary Electrophoresis Conditions:
| Parameter | Value |
| Capillary | Fused-silica, 50 µm I.D. |
| Run Buffer | 40 mM Borate, 40 mM SDS, 9% ACN, pH 10.0 |
| Voltage | 25 kV (Field Strength ~515 V/cm) |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 214 nm |
Experimental Workflow
Caption: Figure 1: Experimental Workflow for Ibuprofen Impurity Analysis by CE
Results and Discussion
The optimized MEKC method provides baseline separation of ibuprofen from its key impurities within a run time of approximately 12 minutes.[1] The use of SDS micelles allows for the separation of both neutral and charged species, which is crucial for a comprehensive impurity profile. The borate buffer at a high pH ensures that ibuprofen (a weak acid) is fully ionized and migrates towards the anode, while the electroosmotic flow is directed towards the cathode. The addition of acetonitrile to the buffer modifies the polarity of the background electrolyte and can improve the resolution of closely migrating peaks.
Method Validation Summary
The validation of this method was performed according to the International Conference on Harmonisation (ICH) guidelines.[2] The key validation parameters are summarized below.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between ibuprofen and nearest impurity |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 50,000 |
| RSD of Migration Time | < 2.0% |
| RSD of Peak Area | < 3.0% |
Table 2: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Ibuprofen | 50 - 500 | > 0.999 |
| Impurity C | 0.5 - 10 | > 0.998 |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Level | Recovery (%) |
| Impurity C | LOQ | 95.2 |
| Impurity C | 100% | 99.5 |
| Impurity C | 150% | 101.2 |
Table 4: Precision (RSD%)
| Analyte | Repeatability (Intra-day) | Intermediate Precision (Inter-day) |
| Ibuprofen | 0.8% | 1.5% |
| Impurity C | 1.5% | 2.8% |
Table 5: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity C | 0.15 | 0.5 |
Logical Relationship of Method Parameters
Caption: Figure 2: Interdependence of CE Separation Parameters
Conclusion
The described micellar electrokinetic capillary chromatography method is demonstrated to be specific, linear, accurate, and precise for the determination of ibuprofen and its impurities. The high efficiency and low solvent consumption of this CE technique make it an excellent tool for routine quality control analysis and stability studies of ibuprofen in pharmaceutical formulations. The detailed protocol and performance data provided in this application note can be used as a starting point for the implementation and validation of this method in a laboratory setting.
References
- 1. Separation of ibuprofen, codeine phosphate, their degradation products and impurities by capillary electrophoresis. I. Method development and optimization with fractional factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of ibuprofen, codeine phosphate, their degradation products and impurities by capillary electrophoresis. II. Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for the Use of Ibuprofen Impurity 1 in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized through various chemical processes which can lead to the formation of impurities. Regulatory bodies require stringent control of these impurities to ensure the safety and efficacy of the final drug product. Ibuprofen Impurity 1, chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid (CAS No: 75625-99-9), is a known process-related impurity that must be monitored and controlled within specified limits in pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of this compound to support quality control in pharmaceutical settings.
Chemical Information
| Parameter | Information |
| Impurity Name | This compound |
| Chemical Name | 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid[1] |
| CAS Number | 75625-99-9[1] |
| Molecular Formula | C13H16O2[1] |
| Molecular Weight | 204.27 g/mol |
| Structure | (Image of the chemical structure of this compound would be placed here in a real document) |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for the detection and quantification of this compound in bulk drug substances and finished pharmaceutical products. The method's high sensitivity, specificity, and accuracy make it ideal for separating the impurity from the active pharmaceutical ingredient (API) and other related substances.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the HPLC analysis of Ibuprofen impurities. It is important to note that some of this data pertains to general Ibuprofen impurity analysis and should be validated specifically for this compound in your laboratory.
| Parameter | Typical Value/Range | Method | Reference |
| Linearity Range | Up to 500 µg/mL | HPLC-UV | |
| Limit of Detection (LOD) | 0.03 µg/mL | UPLC-UV | [2] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | UPLC-UV | [2] |
| Recovery | ≥ 99.90% | HPLC-UV | |
| Precision (%RSD) | < 2.5% | UPLC-UV | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol outlines a general method for the determination of this compound. Method validation and optimization may be required for specific sample matrices.
1. Objective: To quantify the amount of this compound in a sample of Ibuprofen drug substance or product.
2. Materials and Reagents:
-
This compound Reference Standard (CAS: 75625-99-9)
-
Ibuprofen Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
Analytical balance
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm or 254 nm[2] |
| Injection Volume | 10 µL |
4. Preparation of Solutions:
-
Diluent: Acetonitrile and water (50:50, v/v)
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Standard Solution (1 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution: Accurately weigh a quantity of the Ibuprofen sample equivalent to 100 mg of Ibuprofen into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Allow the solution to cool to room temperature and dilute to volume with diluent. Filter through a 0.45 µm filter before injection.
5. System Suitability: Inject the Standard Solution six times. The relative standard deviation (RSD) of the peak area for this compound should not be more than 5.0%. The tailing factor for the impurity peak should not be more than 2.0.
6. Analysis: Inject the diluent (as a blank), the Standard Solution, and the Sample Solution into the chromatograph. Record the chromatograms and integrate the peak areas.
7. Calculation: Calculate the percentage of this compound in the sample using the following formula:
% Impurity 1 = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity_sample is the peak area of Impurity 1 in the sample chromatogram.
-
Area_impurity_standard is the average peak area of Impurity 1 in the standard chromatograms.
-
Conc_standard is the concentration of Impurity 1 in the Standard Solution (µg/mL).
-
Conc_sample is the concentration of the Ibuprofen sample in the Sample Solution (µg/mL).
Visualizations
Logical Relationship between Ibuprofen and Impurity 1
The following diagram illustrates the potential relationship between Ibuprofen and Impurity 1, where the impurity can arise as a process-related impurity during synthesis or as a degradation product.
References
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Ibuprofen Impurity 1
This technical support guide is designed for researchers, scientists, and drug development professionals encountering co-elution of Ibuprofen Impurity 1 with the active pharmaceutical ingredient (API) or other peaks during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to separate from Ibuprofen?
A1: this compound, identified as 2-(4-(2-methylprop-1-en-1-yl)phenyl)propanoic acid (CAS No: 75625-99-9), is a process-related impurity of Ibuprofen.[1][2] Its structural similarity to Ibuprofen, both being propanoic acid derivatives with a phenyl group, results in comparable physicochemical properties such as polarity and pKa.[2][3] This similarity in structure leads to similar retention behavior in reversed-phase chromatography, making separation and resolution challenging.
Q2: What are the common causes of co-elution in HPLC analysis?
A2: Co-elution in HPLC, where two or more compounds elute from the column at the same time, can be attributed to several factors:
-
Inadequate Mobile Phase Strength: If the mobile phase is too "strong" (high percentage of organic solvent), analytes may elute too quickly without sufficient interaction with the stationary phase, leading to poor separation.
-
Poor Selectivity: This occurs when the mobile phase and stationary phase combination does not provide differential interaction with the analytes. For structurally similar compounds like Ibuprofen and its Impurity 1, achieving good selectivity is critical.
-
Low Column Efficiency: A column with a low number of theoretical plates will produce broader peaks, which are more likely to overlap. This can be due to a degraded column or suboptimal particle size.
-
Inappropriate pH of the Mobile Phase: For ionizable compounds like Ibuprofen and its acidic impurity, the pH of the mobile phase plays a crucial role in their retention. If the pH is not controlled, retention times can be inconsistent and lead to co-elution.
Troubleshooting Guide for Co-elution of this compound
This guide provides a systematic approach to resolving the co-elution of this compound.
Step 1: Initial Assessment and System Suitability Check
Before modifying the method, ensure your HPLC system is performing optimally.
-
Symptom: Peaks for Ibuprofen and Impurity 1 are not baseline resolved.
-
Initial Checks:
-
Verify system pressure stability.
-
Check for leaks.
-
Ensure the column is properly conditioned.
-
Perform a system suitability test (SST) with a known standard. Key parameters to check are theoretical plates (N), tailing factor (T), and resolution (Rs) if there is any partial separation.
-
Step 2: Method Optimization Strategies
If the system is functioning correctly, the co-elution is likely due to the analytical method itself. The following parameters can be adjusted to improve resolution.
Troubleshooting Workflow for HPLC Co-elution
Caption: A stepwise workflow for troubleshooting co-elution issues in HPLC.
1. Adjusting Mobile Phase Strength
For reversed-phase chromatography, decreasing the organic solvent percentage will increase retention times and may improve separation.
-
Action: If using a gradient, decrease the initial percentage of the organic solvent or make the gradient shallower. For isocratic methods, decrease the overall percentage of the organic solvent.
-
Example: If your current method uses 60% acetonitrile (B52724), try reducing it to 55% or 50%.
2. Changing the Organic Modifier
Switching between acetonitrile (ACN) and methanol (B129727) (MeOH) can alter selectivity due to different solvent properties.
-
Action: Replace acetonitrile with methanol, or vice-versa. You may need to adjust the percentage to achieve similar retention times.
-
Rationale: Methanol is a protic solvent and can engage in hydrogen bonding, which can change the interaction with the analytes and the stationary phase, potentially improving resolution.
3. Modifying Mobile Phase pH
Ibuprofen and its impurity are acidic. Adjusting the pH of the aqueous portion of the mobile phase can significantly impact their ionization and retention. Ibuprofen has a pKa of approximately 4.45.
-
Action: Adjust the pH of the aqueous buffer. A common practice is to maintain the pH at least 2 units below the pKa of the analytes to ensure they are in their non-ionized form, which enhances retention on a C18 column.
-
Example: If co-elution persists, a buffer with a pH of 2.5 to 3.5 is a good starting point. Phosphoric acid or formic acid are commonly used for this purpose.[4]
4. Changing the Stationary Phase
If modifications to the mobile phase are unsuccessful, changing the column chemistry can provide the necessary selectivity.
-
Action: Switch to a column with a different stationary phase.
-
Examples:
-
Phenyl-Hexyl Column: Offers alternative selectivity through pi-pi interactions with the aromatic rings of Ibuprofen and its impurity.
-
C8 Column: A less hydrophobic stationary phase than C18, which can alter the retention characteristics.
-
Superficially Porous Particle (Core-Shell) Columns: These columns provide higher efficiency and can lead to sharper peaks and better resolution even with the same stationary phase chemistry.
-
Logical Relationship of Chromatographic Parameters for Peak Resolution
Caption: The relationship between key chromatographic factors and their controlling parameters.
Optimized Experimental Protocol for Separation of Ibuprofen and Impurity 1
This protocol is a starting point for developing a robust method to resolve Ibuprofen and Impurity 1.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale for Optimization |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides alternative selectivity through pi-pi interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures both Ibuprofen and Impurity 1 are protonated, enhancing retention. |
| Mobile Phase B | Acetonitrile (ACN) | Good solvent strength and UV transparency. |
| Gradient Program | See Table 2 | A shallow gradient is employed to maximize the separation of closely eluting peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controls retention time and can affect selectivity. |
| Detection Wavelength | 220 nm | A wavelength where both Ibuprofen and its impurity have good absorbance.[4] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample is soluble and compatible with the mobile phase. |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 55 | 45 |
| 15.0 | 45 | 55 |
| 16.0 | 20 | 80 |
| 18.0 | 20 | 80 |
| 18.1 | 55 | 45 |
| 25.0 | 55 | 45 |
Methodology
-
Standard Preparation:
-
Prepare a stock solution of Ibuprofen reference standard at a concentration of 1.0 mg/mL in the sample diluent.
-
Prepare a stock solution of this compound reference standard at a concentration of 0.1 mg/mL in the sample diluent.
-
Prepare a resolution solution by mixing the stock solutions to obtain a final concentration of approximately 1.0 mg/mL of Ibuprofen and 0.01 mg/mL of Impurity 1.
-
-
Sample Preparation:
-
Accurately weigh and transfer a sample portion equivalent to 100 mg of Ibuprofen into a 100 mL volumetric flask.
-
Add approximately 70 mL of sample diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.
-
-
Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample diluent (blank), followed by the resolution solution, and then the sample solutions.
-
The resolution between the Ibuprofen and Impurity 1 peaks in the resolution solution chromatogram should be not less than 2.0.
-
This guide provides a comprehensive framework for resolving the co-elution of this compound. By systematically applying these troubleshooting steps and utilizing the optimized experimental protocol, researchers can develop a robust and reliable analytical method.
References
Technical Support Center: Optimizing HPLC Separation of Ibuprofen and Its Impurities
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of Ibuprofen and its closely eluting impurities, with a focus on "Ibuprofen Impurity 1," via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a common mobile phase for separating Ibuprofen and its impurities?
A common starting point for a reversed-phase HPLC method for Ibuprofen is a mobile phase consisting of a mixture of acetonitrile (B52724) (ACN) and water, often with an acidifier like phosphoric acid. The ratio of ACN to the aqueous phase can be adjusted to control the retention time and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve a good separation of all compounds in a reasonable timeframe.[1]
Q2: Why is the pH of the mobile phase critical for Ibuprofen analysis?
The pH of the mobile phase is a crucial parameter in the separation of acidic compounds like Ibuprofen.[2] Ibuprofen has a pKa of approximately 4.5. To ensure good retention and symmetrical peak shape on a C18 column, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of Ibuprofen. A lower pH, typically around 2.5-3.5, ensures that Ibuprofen is in its neutral, protonated form, which is more retained on the non-polar stationary phase.[2][3] If the pH is close to the pKa, you may observe peak tailing or splitting.
Q3: What type of HPLC column is recommended for this separation?
A C18 column is the most commonly used stationary phase for the analysis of Ibuprofen and its impurities due to its ability to effectively separate compounds based on their hydrophobicity.[1]
Q4: What is "this compound"?
"this compound," also known as Ibuprofen Related Compound-1, is chemically 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid.[4][5] It is a known impurity of Ibuprofen and its separation is important for quality control.
Troubleshooting Guide: Poor Separation of Ibuprofen and Impurity 1
This section addresses common issues encountered during the separation of Ibuprofen and a closely eluting impurity like Impurity 1.
Problem: Poor resolution between Ibuprofen and Impurity 1 peaks.
Potential Cause 1: Inappropriate Mobile Phase Strength (% Organic Solvent)
-
Solution: Adjust the percentage of the organic solvent (acetonitrile or methanol). A lower percentage of the organic solvent will increase retention times and may improve the resolution between closely eluting peaks. Conversely, a higher percentage will decrease retention times. It is recommended to perform a series of injections with varying organic-to-aqueous phase ratios to find the optimal composition.
Potential Cause 2: Incorrect Mobile Phase pH
-
Solution: The pH of the mobile phase significantly influences the ionization state of Ibuprofen. Ensure the pH is sufficiently low (e.g., below 3.5) to suppress the ionization of Ibuprofen's carboxylic acid group. This will increase its hydrophobicity and retention on a C18 column, potentially improving separation from less acidic or neutral impurities.
Potential Cause 3: Isocratic elution is not providing sufficient separation.
-
Solution: Switch to a gradient elution. A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can often provide better resolution for closely eluting compounds.
Problem: Peak tailing observed for the Ibuprofen peak.
Potential Cause 1: Mobile phase pH is too close to the pKa of Ibuprofen.
-
Solution: Lower the pH of the mobile phase using an acidifier like phosphoric acid or formic acid. A pH of around 3.0 is often effective.[2]
Potential Cause 2: Secondary interactions with the stationary phase.
-
Solution: Ensure the column is in good condition. If the peak tailing persists even with an optimized mobile phase, consider trying a different brand of C18 column, as minor differences in silica (B1680970) packing and end-capping can affect peak shape.
Data Presentation: Effect of Mobile Phase Parameters on Separation
The following table summarizes the expected effects of adjusting key mobile phase parameters on the separation of Ibuprofen and a closely eluting impurity.
| Parameter Adjusted | Change | Expected Effect on Retention Time | Expected Effect on Resolution |
| % Organic Solvent (e.g., ACN) | Increase | Decrease | May Decrease |
| Decrease | Increase | May Increase | |
| Mobile Phase pH | Increase (towards pKa) | Decrease (for Ibuprofen) | May Decrease, Peak Tailing |
| Decrease (away from pKa) | Increase (for Ibuprofen) | May Increase, Improved Peak Shape | |
| Flow Rate | Increase | Decrease | May Decrease |
| Decrease | Increase | May Increase | |
| Buffer Concentration | Increase | Minimal Change | May Improve Peak Shape |
Experimental Protocol: Mobile Phase Optimization Study
This protocol outlines a systematic approach to optimize the mobile phase for the separation of Ibuprofen and Impurity 1.
Objective: To achieve a baseline resolution (Rs > 1.5) between Ibuprofen and Impurity 1 with good peak shape.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Ibuprofen reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or other suitable acidifier)
-
Water (HPLC grade)
Methodology:
-
Preparation of Stock Solutions: Prepare individual stock solutions of Ibuprofen and Impurity 1 in a suitable solvent (e.g., 50:50 acetonitrile:water). Also, prepare a mixed standard solution containing both compounds at a relevant concentration.
-
Initial Scouting Run:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions for both compounds.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Optimization of Organic Solvent Percentage (Isocratic):
-
Based on the scouting run, determine an approximate isocratic mobile phase composition.
-
Perform a series of isocratic runs with varying percentages of acetonitrile (e.g., 50%, 55%, 60%, 65%) in the mobile phase.
-
Analyze the chromatograms for resolution and peak shape.
-
-
Optimization of pH:
-
Select the organic solvent percentage that gave the best initial separation.
-
Prepare mobile phases with different pH values (e.g., 2.5, 3.0, 3.5, 4.0) by adjusting the amount of phosphoric acid in the aqueous phase.
-
Perform isocratic runs with each mobile phase and evaluate the resolution and peak symmetry.
-
-
Gradient Optimization (if necessary):
-
If isocratic elution does not provide adequate separation, develop a shallow gradient around the optimal isocratic conditions. For example, if the best isocratic separation was at 60% acetonitrile, try a gradient of 55% to 65% acetonitrile over 10-15 minutes.
-
-
Data Analysis: For each run, calculate the resolution (Rs), tailing factor, and retention time for both peaks. Select the conditions that provide the best balance of resolution, analysis time, and peak shape.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor separation between Ibuprofen and a closely eluting impurity.
Caption: Troubleshooting workflow for improving HPLC separation of Ibuprofen and Impurity 1.
References
Enhancing the sensitivity of detection for low levels of Ibuprofen impurity 1
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of detection for low levels of Ibuprofen impurities, here referred to as "Ibuprofen Impurity 1."
Troubleshooting Guide: Low Sensitivity for this compound
Issue: I am unable to detect or am getting a very weak signal for this compound.
This guide will walk you through a systematic approach to troubleshoot and enhance the detection sensitivity of your analytical method.
Step 1: Method and System Verification
Question: Is my analytical method optimized for trace-level detection?
Answer: Standard High-Performance Liquid Chromatography (HPLC) methods with Ultraviolet (UV) detection are common for Ibuprofen analysis. However, detecting impurities at very low levels requires careful optimization.
-
Wavelength Selection: Ibuprofen has a low absorbance maximum at around 220 nm.[1][2] Ensure your detector is set to this wavelength to maximize the signal for both Ibuprofen and potentially its structurally similar impurities. Some impurities may have stronger absorbance at other wavelengths, such as 254 nm.[1] If the impurity is known, use its specific maximum absorbance wavelength.
-
Mobile Phase Composition: The mobile phase, often a mixture of acetonitrile (B52724) and water with an acidifier like phosphoric acid, should be optimized.[1] A slower gradient elution can improve the separation of the impurity from the main Ibuprofen peak and minimize baseline drift, which is crucial for detecting small peaks.[1][2]
-
Column Choice: A high-efficiency column, such as one with a smaller particle size (e.g., UPLC columns with 1.7 µm particles), can provide better resolution and sharper peaks, leading to improved sensitivity.[3][4]
Question: Could there be an issue with my HPLC system?
Answer: System performance is critical for sensitive analysis. Check the following:
-
System Leaks: Inspect all connections for leaks, which can cause pressure fluctuations and reduced signal strength.[5]
-
Pump Performance: Inconsistent flow rates from the pump can lead to a weak signal.[5] Ensure the pump is properly maintained and delivering a stable flow.
-
Detector Lamp: An old or failing detector lamp will reduce sensitivity.[6] Check the lamp's energy output and replace it if necessary.
-
Contaminated Flow Cell: A contaminated detector flow cell can increase noise and reduce the signal. Flush the cell with an appropriate strong solvent.
Step 2: Sample Preparation and Handling
Question: Is my sample preparation appropriate for low-level impurity detection?
Answer: The concentration of your sample and the diluent used are important factors.
-
Sample Concentration: While a higher concentration of the Ibuprofen sample might seem intuitive, it can lead to column overload and obscure small impurity peaks.[5] It may be necessary to analyze a dilution of the main sample to properly quantify the impurity, or to use an enrichment technique if the impurity level is extremely low.
-
Diluent: The sample should be dissolved in a diluent that is compatible with the mobile phase to ensure good peak shape. A common diluent is a 50:50 mixture of acetonitrile and water.[1]
Step 3: Advanced Detection Techniques
Question: What if optimizing my HPLC-UV method is not enough?
Answer: For extremely low levels of impurities, especially those that may be genotoxic, more advanced detection techniques may be necessary.
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides significantly higher sensitivity and selectivity compared to UV detection.[7][8][9][10] Techniques like triple quadrupole mass spectrometry are specifically designed for ultra-low detection limits.[11]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use smaller column particles and higher pressures to achieve better resolution and sensitivity than traditional HPLC, making them well-suited for impurity analysis.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is a typical Limit of Quantification (LOQ) for Ibuprofen impurities using HPLC-UV?
A1: With a well-optimized HPLC-UV method, it is possible to achieve an LOQ of 1 µg/mL or less for Ibuprofen impurities.[1] Some validated UPLC methods have demonstrated an LOQ as low as 0.05 µg/mL for specific impurities.[3]
Q2: How can I confirm the identity of a low-level impurity peak?
A2: The most reliable way to confirm the identity of an impurity is to use a certified reference standard for that specific impurity. If a standard is not available, hyphenated techniques like LC-MS can provide molecular weight and structural information to help identify the unknown peak.[7][9][10]
Q3: My baseline is noisy at 220 nm. How can I reduce it?
A3: Baseline noise at low UV wavelengths is common. To reduce it, ensure you are using high-purity solvents (HPLC or MS grade), a properly degassed mobile phase, and a clean system. A slower gradient can also help minimize baseline drift.[1][2]
Q4: Can I use a different column than the one specified in the pharmacopeial method?
A4: While pharmacopeial methods often specify a particular column (e.g., L1 category), method migration to modern, more efficient columns is possible.[12][13] However, any changes to a validated method must be re-validated to ensure the results are equivalent and the method remains suitable for its intended purpose.
Q5: What are some common sources of impurities in Ibuprofen?
A5: Impurities in pharmaceuticals can arise from various sources, including the manufacturing process (starting materials, by-products, intermediates), degradation of the active pharmaceutical ingredient (API) over time, and interaction with excipients or container-closure systems.[9][10][14]
Quantitative Data Summary
The following tables summarize typical detection limits and method parameters found in the literature for the analysis of Ibuprofen and its impurities.
Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Ibuprofen Impurities
| Analytical Technique | Impurity | LOD | LOQ | Reference |
| HPLC-UV | General Impurities | - | ≤ 1 µg/mL | [1] |
| UPLC-UV | Specific Impurity | 0.03 µg/mL | 0.05 µg/mL | [3] |
| GC-FID | Impurity F | 2.5 mg·L⁻¹ | - | [15] |
Table 2: Example HPLC-UV Method Parameters for Ibuprofen Impurity Analysis
| Parameter | Condition | Reference |
| Column | Ascentis® Express C18 (150 x 4.6 mm, 2.7 µm) | [1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | [1] |
| Mobile Phase B | 0.1% Phosphoric Acid in Acetonitrile | [1] |
| Gradient | Time-based gradient to optimize separation | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 30 °C | [1][3] |
| Detection Wavelength | 220 nm | [1][2] |
| Injection Volume | 7 - 20 µL | [1][3] |
Experimental Protocols
Detailed Methodology: HPLC-UV for the Detection of Ibuprofen Impurities
This protocol is a representative example based on common methods for analyzing Ibuprofen and its related compounds.[1][3]
1. Objective: To separate and quantify low levels of this compound in a drug substance or product.
2. Materials and Reagents:
- Ibuprofen Reference Standard
- This compound Reference Standard (if available)
- Acetonitrile (HPLC grade or higher)
- Water (HPLC grade or higher)
- Phosphoric Acid (ACS grade or higher)
- Sample of Ibuprofen to be tested
3. Instrumentation:
- HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- Analytical column: C18 stationary phase (e.g., 150 mm x 4.6 mm, <5 µm particle size).
4. Chromatographic Conditions:
- Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in water.
- Mobile Phase B: Prepare a 0.1% solution of phosphoric acid in acetonitrile.
- Degassing: Degas both mobile phases prior to use.
- Gradient Program:
- 0-3 min: 52% B
- 3-13 min: Gradient from 52% to 85% B
- 13-16 min: Hold at 85% B
- Follow with a re-equilibration step at initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detector Wavelength: 220 nm
- Injection Volume: 10 µL
5. Sample Preparation:
- Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
- Standard Solution: Accurately weigh and dissolve the Ibuprofen and Impurity 1 reference standards in the diluent to a known concentration (e.g., 0.4 mg/mL for Ibuprofen and a lower, appropriate concentration for the impurity, such as 1 µg/mL).
- Sample Solution: Accurately weigh and dissolve the Ibuprofen sample in the diluent to a known concentration (e.g., 0.4 mg/mL).
6. System Suitability:
- Inject the standard solution multiple times (e.g., n=6).
- Verify system suitability parameters such as peak resolution between Ibuprofen and the impurity, peak tailing, and the relative standard deviation (RSD) of peak areas and retention times.
7. Analysis:
- Inject a blank (diluent), followed by the standard solution, and then the sample solution.
- Identify the peak for Impurity 1 in the sample chromatogram by comparing its retention time to that of the standard.
- Quantify the amount of Impurity 1 in the sample by comparing its peak area to the peak area of the impurity in the standard solution.
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Troubleshooting logic for low sensitivity in impurity detection.
References
- 1. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 2. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Eliminating pharmaceutical impurities: Recent advances in detection techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals [drug-dev.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. waters.com [waters.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. caod.oriprobe.com [caod.oriprobe.com]
Minimizing the on-column degradation of Ibuprofen impurity 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Ibuprofen impurity 1 during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is chemically identified as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid (CAS No: 75625-99-9).[1][2] It is a known related substance of Ibuprofen.
Q2: I am observing a new, unexpected peak near my Impurity 1 peak. Could this be on-column degradation?
A2: Yes, the appearance of a new peak, especially one that is broad or tailing, can be an indicator of on-column degradation. This can occur if Impurity 1 is unstable under the current analytical conditions. Common causes include mobile phase pH, column temperature, or interactions with the stationary phase.
Q3: What are the most critical factors influencing the on-column stability of this compound?
A3: The most critical factors are the pH of the mobile phase, the column temperature, and the activity of the stationary phase (e.g., presence of residual silanols). Elevated temperatures can accelerate degradation, while extremes in pH can catalyze hydrolysis or other reactions.[3][4]
Q4: Can my choice of buffer affect the degradation?
A4: Absolutely. The type and concentration of the buffer are important. While phosphate (B84403) buffers are common, organic-based buffers can sometimes be less aggressive towards silica-based stationary phases.[5] It is also crucial to ensure the buffer is fully dissolved and the mobile phase is properly degassed to prevent precipitation and pressure fluctuations.
Troubleshooting Guide: On-Column Degradation Issues
This guide addresses specific issues that may arise during the HPLC analysis of this compound, leading to inaccurate quantification and the appearance of degradation products.
Problem: The peak area of Impurity 1 is inconsistent and decreases over the sequence.
-
Possible Cause 1: Mobile Phase pH
-
Explanation: The propanoic acid moiety and the propenyl group in Impurity 1 may be susceptible to degradation at pH extremes. An unsuitable mobile phase pH can lead to slow, continuous degradation as the sample resides on the column.
-
Solution: Evaluate the stability of Impurity 1 in solution at different pH values (e.g., pH 3.0, 5.0, 7.0). Adjust the mobile phase pH to a range where the impurity demonstrates maximum stability, typically between pH 3 and 6 for acidic compounds like this.[4] Using a lower-concentration buffer may also help.[5]
-
-
Possible Cause 2: Elevated Column Temperature
-
Explanation: Higher temperatures increase the rate of chemical reactions, including degradation.[3][4] If Impurity 1 is thermally labile, a high column temperature will exacerbate its on-column degradation.
-
Solution: Reduce the column temperature. Start the analysis at a lower temperature (e.g., 25°C or 30°C) and only increase it if necessary for chromatographic resolution. Compare the impurity peak area and the presence of any new degradant peaks at different temperatures.
-
-
Possible Cause 3: Active Stationary Phase
-
Explanation: Residual silanol (B1196071) groups on the surface of silica-based C18 columns are acidic and can interact with analytes, sometimes catalyzing degradation.[3]
-
Solution: Switch to a column with a more inert stationary phase. End-capped columns or those with a different chemistry (e.g., a phenyl-hexyl phase) may provide less interaction and reduce degradation. Using a guard column can also help protect the analytical column from strongly adsorptive matrix components.[6][7]
-
Data Presentation
The following table summarizes the hypothetical effect of mobile phase pH and column temperature on the degradation of this compound. Degradation is measured by the percentage decrease in the Impurity 1 peak area and the corresponding increase in a new, related degradant peak.
Table 1: Effect of HPLC Conditions on Impurity 1 Degradation
| Condition ID | Mobile Phase pH | Column Temp. (°C) | Impurity 1 Area (% Decrease) | Degradant Peak Area (% of Total) |
| A | 2.5 | 40 | 8.5% | 7.9% |
| B | 2.5 | 30 | 2.1% | 1.9% |
| C | 4.5 | 40 | 3.2% | 3.0% |
| D (Optimized) | 4.5 | 30 | < 0.5% | < 0.5% |
| E | 7.5 | 30 | 6.8% | 6.5% |
Experimental Protocols
Protocol 1: Recommended HPLC Method for Stable Analysis
This method is optimized to minimize on-column degradation of this compound.
-
Column: Inert, end-capped C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8) or 10mM Ammonium Acetate in Water (Adjusted to pH 4.5 with acetic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0 min: 30% B
-
15 min: 70% B
-
16 min: 30% B
-
20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector Wavelength: 220 nm
-
Sample Diluent: 50:50 Acetonitrile:Water
Protocol 2: On-Column Degradation Investigation Study
Use this protocol to confirm if degradation is occurring on the column.
-
Prepare a fresh, accurate solution of this compound standard in the sample diluent.
-
Perform a series of injections under standard conditions. Observe if the peak area for Impurity 1 decreases over time or if new peaks appear.
-
Perform a "Stop-Flow" experiment: a. Inject the standard onto the column. b. After the peak has entered the column but before it elutes (e.g., after 1 minute), stop the mobile phase flow. c. Let the sample remain on the column for an extended period (e.g., 30-60 minutes). d. Resume the flow and complete the chromatogram.
-
Analyze the results: Compare the "stop-flow" chromatogram to a normal injection. A significant decrease in the Impurity 1 peak area and/or the appearance of new, larger degradation peaks in the stop-flow run is strong evidence of on-column degradation.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to troubleshooting on-column degradation.
Caption: Troubleshooting workflow for on-column degradation.
Caption: Factors influencing on-column degradation of Impurity 1.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. waters.com [waters.com]
- 6. How to Solve the Problem of Ageing HPLC Columns - Hawach [hawachhplccolumn.com]
- 7. Maintenance and Care of HPLC Columns in Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Overcoming Challenges in the Isolation of Polar Impurities like Ibuprofen Impurity 1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the isolation of polar impurities, with a specific focus on impurities related to Ibuprofen, such as the Ibuprofen glycerol (B35011) ester impurity.
Frequently Asked Questions (FAQs)
Q1: What makes an impurity "polar" and why is it challenging to isolate?
A polar impurity is a molecule with an uneven distribution of electron density, leading to regions of partial positive and negative charge. This polarity makes them highly soluble in polar solvents like water. In the context of reversed-phase High-Performance Liquid Chromatography (HPLC), which is a common analytical technique, the stationary phase is non-polar. As "like dissolves like," polar compounds have a weak affinity for the non-polar stationary phase and a strong affinity for the polar mobile phase. This results in poor retention, meaning the polar impurity passes through the column very quickly, often eluting with the solvent front. This makes it difficult to separate from other polar components in the sample matrix and achieve good resolution.
Q2: What is a common polar impurity found in Ibuprofen formulations?
A notable polar impurity, particularly in soft gelatin capsule formulations, is an ester formed between Ibuprofen and glycerin, which is used as a plasticizer in the capsule shell. This impurity, 2,3-dihydroxypropyl 2-(4-isobutylphenyl)propanoate, is more polar than the parent Ibuprofen molecule due to the presence of the hydroxyl groups from glycerin. Other polar degradation products can include esters formed with polyethylene (B3416737) glycol (PEG) and sorbitol.[1][2][3]
Q3: How does the mobile phase pH affect the separation of Ibuprofen and its polar impurities?
Ibuprofen is an acidic compound. The pH of the mobile phase significantly impacts its degree of ionization and, consequently, its retention in reversed-phase HPLC.[4][5][6][7]
-
At a pH well above its pKa (around 4.4), Ibuprofen will be in its ionized (deprotonated) form, making it more polar and resulting in shorter retention times.
-
At a pH below its pKa, Ibuprofen will be in its neutral (protonated) form, making it less polar and leading to longer retention times.
Controlling the pH of the mobile phase is crucial for achieving consistent and reproducible separation of Ibuprofen and its impurities. For acidic analytes like Ibuprofen, using a mobile phase with a pH lower than the pKa can improve retention and peak shape.[4][5]
Q4: What are the initial steps to take when developing a method for isolating a polar impurity?
When starting method development for a polar impurity, a "scouting gradient" is often recommended. This involves running a broad gradient, for example, from 5% to 100% of the organic solvent (like acetonitrile) over a set period. This initial run helps to determine the approximate elution conditions for the impurity and the parent drug, providing a starting point for further optimization of the gradient slope and isocratic holds to improve resolution.[8]
Troubleshooting Guides
Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common issue when analyzing polar compounds.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing (especially for acidic compounds like Ibuprofen) | Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of the analyte.[9] | Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., by adding formic acid or phosphoric acid) can suppress the ionization of both the acidic analyte and the silanol groups, reducing these unwanted interactions.[4] |
| Insufficient buffering of the mobile phase: If the buffer capacity is too low, the pH at the column head can differ from the bulk mobile phase, leading to inconsistent ionization and peak tailing.[9][10] | Increase buffer concentration: Ensure the buffer concentration is sufficient to maintain a consistent pH throughout the analysis. | |
| Column overload: Injecting too much sample can lead to peak distortion.[10][11] | Reduce sample concentration or injection volume: Dilute the sample and re-inject to see if the peak shape improves. | |
| Peak Fronting | Sample solvent stronger than the mobile phase: If the sample is dissolved in a solvent that is much stronger (less polar) than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[11] | Match sample solvent to the mobile phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
Low or No Retention of the Polar Impurity
This is the most frequent challenge with polar analytes.
| Problem | Potential Cause | Recommended Solution |
| Impurity elutes in the solvent front | High polarity of the analyte: The impurity has very little affinity for the non-polar stationary phase. | Modify the mobile phase: Decrease the percentage of the organic solvent in the initial mobile phase to increase retention. For highly polar compounds, a mobile phase with a high aqueous content is necessary. |
| Use a different stationary phase: Consider a column with a more polar stationary phase. While reversed-phase is common, techniques like Hydrophilic Interaction Chromatography (HILIC) are specifically designed for the retention of polar compounds.[12] | ||
| Adjust mobile phase pH: For ionizable polar compounds, adjusting the pH to suppress ionization can increase hydrophobicity and improve retention. | ||
| Inconsistent retention times | Poor column equilibration: The column is not given enough time to return to the initial mobile phase conditions between injections, which is critical in gradient elution.[12] | Increase equilibration time: Ensure that the column is fully equilibrated with the starting mobile phase composition before each injection. |
| Fluctuations in mobile phase composition or temperature: Inconsistent mobile phase preparation or temperature variations can lead to shifts in retention. | Ensure consistent mobile phase preparation and use a column oven: Prepare fresh mobile phase daily and use a column thermostat to maintain a stable temperature. |
Experimental Protocols
Example HPLC Method for the Separation of Ibuprofen and its Polar Glycerol Ester Impurity
This protocol is a general guideline and may require optimization based on the specific instrumentation and impurity profile.
1. Materials and Reagents:
-
Ibuprofen reference standard
-
Ibuprofen glycerol ester impurity reference standard (if available)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid (adjust pH to ~2.5-3.0) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start with a high percentage of Mobile Phase A (e.g., 70-80%) and gradually increase the percentage of Mobile Phase B. An example gradient could be: 0-5 min: 20% B; 5-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B (re-equilibration). This needs to be optimized based on the scouting gradient. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent. The ideal diluent is the initial mobile phase composition to avoid peak distortion.[11]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the analysis of polar impurities.
Caption: Troubleshooting logic for common HPLC issues with polar impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biotage.com [biotage.com]
- 5. agilent.com [agilent.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bvchroma.com [bvchroma.com]
- 12. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
Improving the recovery of Ibuprofen impurity 1 from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of Ibuprofen (B1674241) impurity 1 from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is Ibuprofen Impurity 1?
A1: this compound is identified chemically as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid.[1][2] It is a known related substance of Ibuprofen and its monitoring is crucial for quality control in pharmaceutical formulations.
Q2: What are the common causes of low recovery for this compound?
A2: Low recovery of this compound can stem from several factors during the analytical workflow. These include:
-
Inadequate sample preparation: Incomplete extraction from the sample matrix, degradation during extraction, or loss of analyte during clean-up steps.
-
Matrix effects: Interference from excipients or other components in complex matrices like plasma, creams, or tablets can suppress the analytical signal.[3][4]
-
Suboptimal chromatographic conditions: Poor peak shape, co-elution with other components, or on-column degradation.
-
Analyte instability: Ibuprofen and its impurities can be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or high temperatures.[5][6][7][8]
Q3: How can I improve the extraction efficiency of this compound?
A3: To enhance extraction efficiency, consider the following:
-
Solvent Selection: Ensure the chosen solvent has good solubility for this compound. Mixtures of organic solvents like acetonitrile (B52724) or methanol (B129727) with water are commonly used.[9][10]
-
pH Adjustment: The pH of the sample solution can significantly impact the ionization state and solubility of the analyte. For acidic compounds like Ibuprofen and its impurities, adjusting the pH can improve partitioning into an organic solvent.
-
Extraction Technique: Techniques like solid-phase extraction (SPE) can be highly effective for cleaning up complex samples and concentrating the analyte.[3][11] Sonication can also aid in the dissolution of the analyte from solid matrices.[9][12][13]
Q4: What analytical techniques are suitable for the analysis of this compound?
A4: Several analytical techniques can be employed for the determination of Ibuprofen and its impurities:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods, often coupled with UV or mass spectrometry (MS) detectors for sensitive and selective quantification.[9][10][14][15][16]
-
Thin-Layer Chromatography (TLC)-Densitometry: A simpler and more cost-effective method that can be used for quantification.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for the quantification of Ibuprofen in pharmaceutical formulations after extraction.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery in Spiked Samples | Inefficient extraction from the matrix. | Optimize the extraction solvent and pH. Consider using a more rigorous extraction technique like solid-phase extraction (SPE) or employing sonication to improve dissolution from solid matrices.[3][9][12][13] |
| Analyte degradation during sample preparation. | Minimize sample exposure to light and high temperatures.[5][6] If using heat, perform a stability study to ensure the analyte is not degrading. | |
| Poor Peak Shape in Chromatography | Inappropriate mobile phase composition or pH. | Adjust the mobile phase composition, including the organic modifier and buffer. Ensure the pH of the mobile phase is suitable for the analyte's pKa to achieve good peak shape. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Contaminated or old column. | Wash the column with a strong solvent or replace it if necessary. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure a standardized and reproducible sample preparation protocol is followed for all samples. |
| Instrument instability. | Check the performance of the analytical instrument, including pump flow rate, detector response, and autosampler precision. | |
| Presence of Interfering Peaks | Co-elution with matrix components. | Optimize the chromatographic method to improve resolution. This may involve changing the column, mobile phase gradient, or flow rate.[9] |
| Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
Experimental Protocols
Sample Preparation from Solid Dosage Forms (Tablets)
This protocol is a general guideline and may require optimization based on the specific formulation.
-
Weighing and Grinding: Accurately weigh and finely grind a representative number of tablets to obtain a homogenous powder.
-
Dissolution: Transfer a portion of the powder, equivalent to a known amount of Ibuprofen, into a volumetric flask.
-
Extraction: Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water, or methanol).[9][10] Sonicate the mixture for a specified time (e.g., 15-30 minutes) to ensure complete dissolution of the active ingredient and its impurities.[9][12][13]
-
Dilution and Filtration: Dilute to the final volume with the extraction solvent. Centrifuge a portion of the solution and filter the supernatant through a suitable membrane filter (e.g., 0.45 µm) before injection into the analytical instrument.[9]
Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Creams)
SPE is a powerful technique for sample clean-up and concentration.
-
Sample Pre-treatment: Dissolve a known amount of the cream in a suitable solvent like methanol and stir to ensure homogeneity.[3]
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering matrix components.
-
Elution: Elute the analyte of interest (Ibuprofen and its impurities) with a stronger solvent (e.g., methanol or acetonitrile).[3]
-
Analysis: The collected eluate can be directly injected or evaporated and reconstituted in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize recovery data from various studies.
Table 1: Recovery of Ibuprofen and Impurities using UPLC
| Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Ibuprofen | 98 - 102 | < 2 | [15] |
| Ibuprofen Impurity | 98 - 102 | < 2.5 | [15] |
| Drotaverine and Ibuprofen Impurities | 85 - 115 | < 15 | [9] |
Table 2: Recovery of Elemental Impurities in Ibuprofen Formulations using ICP-OES
| Formulation | Spike Recovery (%) | Reference |
| Oral Suspension | 77 - 105 | [4] |
| Film-coated Tablets | 77 - 105 | [4] |
| Gel | 77 - 105 | [4] |
Visualizations
Caption: A general workflow for the analysis of this compound, including troubleshooting feedback loops.
Caption: A logical decision tree for troubleshooting low recovery of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. daicelpharmastandards.com [daicelpharmastandards.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Exploring the Degradation of Ibuprofen by Bacillus thuringiensis B1(2015b): The New Pathway and Factors Affecting Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 14. Development and Validation of Sample Preparation and an HPLC Analytical Method for Dissolution Testing in Fed-State Simulated Gastric Fluid-Illustrating Its Application for Ibuprofen and Ketoconazole Immediate Release Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN111205151B - Environment-friendly preparation method of ibuprofen impurity I - Google Patents [patents.google.com]
Selecting the appropriate HPLC column for Ibuprofen impurity 1 analysis
This technical support guide provides solutions for selecting the appropriate HPLC column and troubleshooting common issues encountered during the analysis of Ibuprofen (B1674241) and its related substances, with a specific focus on Impurity 1.
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC column is most suitable for the analysis of Ibuprofen and its impurities?
A1: Reversed-phase HPLC columns are the standard choice for analyzing Ibuprofen and its impurities. Due to the non-polar nature of Ibuprofen, a C18 (L1) stationary phase is the most frequently recommended and utilized column chemistry.[1][2][3][4] C8 columns have also been used successfully in some applications.[5]
Q2: What are the typical column dimensions for this analysis?
A2: Common column dimensions for standard HPLC analysis of Ibuprofen are 150 mm x 4.6 mm or 250 mm x 4.6 mm, with a 5 µm particle size.[1][4][6] For UHPLC applications, shorter columns with smaller particle sizes, such as 100 mm x 2.1 mm with 1.7 µm particles, can provide faster analysis times.[1]
Q3: What mobile phase composition is typically used?
A3: The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, most commonly acetonitrile (B52724).[4][6] The aqueous portion is often acidified to a pH between 2.5 and 3.0 using phosphoric acid or contains a buffer like chloroacetic acid to ensure good peak shape for the acidic Ibuprofen molecule.[4][7][8][9]
Q4: At what wavelength should I detect Ibuprofen and its impurities?
A4: Detection is typically performed using a UV detector. Wavelengths of 214 nm, 220 nm, and 254 nm are commonly employed.[4][6][7] While Ibuprofen has a low absorbance maximum around 220 nm, 254 nm is often used as some impurities have stronger absorption at this wavelength.[7]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing) for Ibuprofen
-
Cause: Ibuprofen is an acidic compound, and interactions with residual silanols on the silica-based column packing can lead to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Ensure the mobile phase pH is low (typically between 2.5 and 3.0) to keep the Ibuprofen molecule in its protonated, less polar form. This is often achieved by adding phosphoric acid or using a chloroacetic acid buffer.[4][7][8][9]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are well end-capped will have fewer free silanols, reducing the opportunity for secondary interactions.
-
Consider a Different Column: If tailing persists, trying a different brand of C18 column or a column with a different silica chemistry (e.g., organo-silica) may improve peak shape.[3]
-
Issue 2: Inadequate Resolution Between Ibuprofen and Impurities
-
Cause: The chosen column and mobile phase may not provide sufficient selectivity for the separation.
-
Solution:
-
Optimize the Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Employ a Gradient: A gradient elution, where the percentage of organic solvent is increased over time, can help to separate peaks that are close together.
-
Change the Organic Solvent: If using acetonitrile, consider trying methanol, or a combination of the two, as this can alter the selectivity of the separation.
-
Select a Different Stationary Phase: If resolution is still an issue, a column with a different selectivity, such as a C8 or a phenyl-hexyl column, could be beneficial.
-
Issue 3: Retention Time Drift
-
Cause: Fluctuations in the HPLC system or changes in the column chemistry can cause retention times to shift.
-
Solution:
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can affect the mobile phase composition and flow rate.
-
Monitor Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can impact retention times.[1][4][6]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Data and Protocols
Recommended HPLC Columns for Ibuprofen Impurity Analysis
| Column Name | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Manufacturer | Reference |
| Ascentis® Express C18 | C18 | 150 x 4.6 | 2.7 | Sigma-Aldrich | |
| Agilent ZORBAX SB-C18 | C18 | 150 x 4.6 | 5 | Agilent | [1] |
| Agilent ZORBAX Eclipse Plus C18 | C18 | 250 x 4.6 | 5 | Agilent | [6] |
| Kromasil C18 | C18 | 250 x 4.6 | 5 | Kromasil | [4] |
| Kinetex EVO C18 | C18 | 150 x 4.6 | 5 | Phenomenex | [3] |
| YMC-C8 | C8 | 100 x 4.6 | 3 | YMC | [5] |
Example Experimental Protocol (Based on USP Monograph)
This protocol is a representative example for the analysis of Ibuprofen and its related compounds.
-
Column: C18 (L1), 4.6-mm × 25-cm.[7]
-
Mobile Phase: A filtered mixture of water (adjusted to pH 2.5 with phosphoric acid) and acetonitrile (1340:680).[7][8]
-
Detection: UV at 254 nm.[7]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30 °C.[1]
System Suitability: The resolution, R, between the valerophenone (B195941) peak and the ibuprofen peak should not be less than 2.0.[8]
Visual Guides
Caption: A workflow for selecting an appropriate HPLC column.
Caption: A decision tree for troubleshooting common HPLC problems.
References
- 1. researchgate.net [researchgate.net]
- 2. gentechscientific.com [gentechscientific.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Related Substances study in Ibuprofen Raw Materials and Its Preparations [journal11.magtechjournal.com]
- 5. Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uspnf.com [uspnf.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Impurity Profiling of Ibuprofen from Diverse Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impurity profiles of ibuprofen (B1674241) from different sources, supported by experimental data and detailed analytical methodologies. The purity of an active pharmaceutical ingredient (API) like ibuprofen is critical to its safety and efficacy, making impurity profiling an essential component of quality control in the pharmaceutical industry. Impurities can originate from the synthesis process, degradation of the API, or interaction with excipients in the final formulation.[1] Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopeia (EP) set strict limits on the levels of these impurities.[1]
This document outlines the analytical methods used to identify and quantify these impurities and presents comparative data to illustrate the potential variability between different sources of ibuprofen.
Comparative Impurity Data
The following tables summarize quantitative data on the impurity profiles of ibuprofen from various sources. The data is compiled from a study comparing licensed, locally manufactured ibuprofen products with their original counterparts, demonstrating the application of pharmacopeial methods in ensuring drug quality.
Table 1: Comparison of Impurity B Levels in Various Ibuprofen Tablet Sources
| Product Source | Impurity B (%) | Pharmacopoeial Limit (%) | Result |
| Ibuprofen I1 | 0.18 | 0.3 | Pass |
| Ibuprofen I2 | 0.15 | 0.3 | Pass |
| Ibuprofen I3 | 0.11 | 0.3 | Pass |
| Ibuprofen I4 | 0.21 | 0.3 | Pass |
| Ibuprofen I5 | 0.14 | 0.3 | Pass |
| Ibuprofen I6 | 0.19 | 0.3 | Pass |
Data adapted from a comparative study of under-license and original ibuprofen products.[1]
Table 2: Profile of Other Secondary Impurities in Different Ibuprofen Tablet Sources
| Product Source | Other Secondary Impurities (%) | Pharmacopoeial Limit (%) | Result |
| Ibuprofen I1 | 0.09 | 0.3 | Pass |
| Ibuprofen I2 | 0.11 | 0.3 | Pass |
| Ibuprofen I3 | 0.12 | 0.3 | Pass |
| Ibuprofen I4 | 0.08 | 0.3 | Pass |
| Ibuprofen I5 | 0.13 | 0.3 | Pass |
| Ibuprofen I6 | 0.10 | 0.3 | Pass |
Data adapted from a comparative study of under-license and original ibuprofen products.[1]
Table 3: Common Process-Related and Degradation Impurities of Ibuprofen
| Impurity Name | Impurity Code | Type |
| (2RS)-2-(4-Butylphenyl)propanoic Acid | Impurity B | Process-Related/Degradation |
| 4'-Isobutylacetophenone | Impurity E | Process-Related (Starting Material) |
| 3-(4-Isobutylphenyl)propanoic acid | Impurity F | Process-Related |
| m-Isobutyl Ibuprofen | Impurity A | Isomeric Impurity |
| 2-(p-Tolyl)propionic Acid | Impurity D | Process-Related |
| rac-Ibuprofen Amide | Impurity C | Process-Related |
This table lists some of the common impurities associated with ibuprofen synthesis and degradation as cited in pharmaceutical literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established pharmacopoeial methods and validated analytical procedures.
This method is used for the identification and quantification of known and unknown organic impurities in ibuprofen.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Ascentis® Express C18, 150 x 4.6 mm I.D., 2.7 µm particle size (or equivalent L1 column).[2]
-
Mobile Phase:
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 48 52 3 48 52 13 15 85 | 16 | 15 | 85 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 220 nm and 254 nm.[2]
-
Injection Volume: 7 µL.[2]
-
Sample Preparation:
-
Test Solution: Accurately weigh and dissolve a suitable amount of the ibuprofen sample in the diluent (Acetonitrile:Water 50:50) to obtain a final concentration of approximately 0.4 mg/mL.
-
Reference Solution (for Impurity B): Prepare a solution of Ibuprofen Impurity B standard in the diluent to a known concentration as specified by the relevant pharmacopoeia.
-
System Suitability Solution: Prepare a solution containing both ibuprofen and key impurity standards (e.g., Impurity B) to verify the resolution and performance of the chromatographic system.
-
This method is suitable for the determination of residual solvents, which are process-related impurities from the manufacturing process.
-
Instrumentation: A Gas Chromatography (GC) system with a headspace sampler and a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.
-
Column: HP-624 (6% cyanopropylpolysiloxane) 30 m x 0.53 mm, 3.0 µm film thickness (or equivalent G43 phase).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 200 °C
-
Detector (FID): 250 °C
-
-
Oven Program: 50 °C (hold for 20 min), then ramp at 6 °C/min to 165 °C (hold for 20 min).
-
Headspace Sampler Conditions:
-
Oven Temperature: 80 °C
-
Equilibration Time: 45 min
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the ibuprofen sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide) to dissolve the sample.
-
Seal the vial and place it in the headspace autosampler.
-
Prepare standard solutions of the expected residual solvents in the same solvent for calibration.
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for impurity profiling and the relationship between ibuprofen and its common impurities.
References
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Ibuprofen Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Ibuprofen impurity 1. The cross-validation of these analytical methods is crucial for ensuring consistency, accuracy, and efficiency in pharmaceutical quality control and drug development. This document outlines detailed experimental protocols, presents a comparative analysis of performance data, and illustrates the logical workflow of method transfer and validation.
This compound, chemically identified as 2-{[4-(2-Methyl-1-propenyl)phenyl]}propionic Acid (CAS No: 75625-99-9), is a known impurity of Ibuprofen that needs to be monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final drug product. The choice between HPLC and UPLC for its analysis can significantly impact laboratory throughput, solvent consumption, and sensitivity.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both a traditional HPLC method and a more modern UPLC method are provided below. These protocols are based on established methods for the analysis of Ibuprofen and its related substances.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the reliable separation and quantification of Ibuprofen and its impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is commonly used. For example, a gradient starting with a higher proportion of aqueous buffer and increasing the organic modifier over time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Standard and Sample Preparation: Accurately weigh and dissolve the Ibuprofen sample and this compound reference standard in a suitable diluent, such as a mixture of acetonitrile and water.
Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method is designed for a significantly faster analysis time while maintaining or improving separation performance compared to the HPLC method.[1]
-
Instrumentation: A UPLC system capable of handling high backpressures, equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or UV detector.
-
Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size.[1]
-
Mobile Phase: Similar to the HPLC method, a gradient of a phosphate buffer and acetonitrile is used, but with a steeper gradient profile to achieve faster elution.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 1.0 µL.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 210 nm.[1]
-
Standard and Sample Preparation: Same as the HPLC method.
Data Presentation: HPLC vs. UPLC Performance Comparison
The following table summarizes the expected performance characteristics of the HPLC and UPLC methods for the analysis of this compound. The UPLC method demonstrates significant improvements in speed and efficiency.[2][3]
| Performance Parameter | HPLC Method (Typical) | UPLC Method (Typical) | Key Advantages of UPLC |
| Run Time (minutes) | 30 - 40 | 5 - 10 | Significantly shorter analysis time, leading to higher sample throughput.[4] |
| Resolution (Rs) | > 2.0 | > 2.0 | Improved resolution due to higher efficiency of smaller particles. |
| Backpressure (psi) | 1500 - 2000 | 8000 - 15000 | Requires specialized UPLC instrumentation capable of handling high pressures. |
| Injection Volume (µL) | 10 | 1 - 2 | Reduced sample consumption.[3] |
| Solvent Consumption per Run (mL) | 30 - 40 | 1.5 - 3 | Significant reduction in solvent purchase and disposal costs.[2] |
| Limit of Detection (LOD) | Lower | Higher | UPLC often provides lower detection limits due to sharper peaks. |
| Limit of Quantification (LOQ) | Lower | Higher | Improved sensitivity for quantifying trace-level impurities. |
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the cross-validation of HPLC and UPLC methods and the logical relationship between the key performance parameters.
Cross-validation workflow for HPLC and UPLC methods.
Logical relationship of HPLC and UPLC performance parameters.
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of this compound is a critical exercise in modernizing pharmaceutical quality control. While a well-validated HPLC method can provide reliable results, transferring the method to a UPLC system offers substantial benefits in terms of speed, efficiency, and sensitivity. The reduced analysis time and solvent consumption associated with UPLC can lead to significant cost savings and increased sample throughput in a high-demand laboratory environment.[2][3][4] The choice of method will depend on the specific needs of the laboratory, including sample throughput requirements, available instrumentation, and cost considerations. For new method development, a UPLC-based approach is highly recommended to leverage its inherent advantages. For existing HPLC methods, a carefully planned and executed method transfer to UPLC can provide a significant return on investment.
References
Comparing the degradation pathways of ibuprofen under different stress conditions
A Comparative Analysis of Ibuprofen (B1674241) Degradation Under Diverse Stress Conditions
An in-depth guide for researchers and drug development professionals on the degradation pathways of ibuprofen, supported by experimental data and methodologies.
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is susceptible to degradation under various environmental and manufacturing stresses. Understanding its degradation pathways is crucial for ensuring drug stability, safety, and efficacy. This guide provides a comparative analysis of ibuprofen's degradation under photolytic, thermal, oxidative, and hydrolytic stress conditions, presenting key degradation products and the experimental protocols used to identify them.
Comparative Degradation Product Profiles
The degradation of ibuprofen results in a variety of products depending on the nature of the stress applied. The following table summarizes the major degradation products identified under different stress conditions.
| Stress Condition | Major Degradation Products | References |
| Photolytic | 1-(4-isobutylphenyl)ethanol, 4-isobutylacetophenone, 4-acetylbenzoic acid | [1][2][3][4] |
| Thermal | Decarboxylated ibuprofen, 4-isobutylacetophenone, Hydratropic acid, 4-ethylbenzaldehyde, 4-(1-carboxyethyl)benzoic acid, 1-(4-isobutylphenyl)-1-ethanol, 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid, 1-isobutyl-4-vinylbenzene, 4-isobutylphenol | [5][6][7][8][9] |
| Oxidative | Hydroxylated derivatives of ibuprofen, 1-(4-isobutylphenyl)-1-ethanol, Carboxyibuprofen | [6][10][11][12][13] |
| Hydrolytic | Minimal degradation, potential for esterification with excipients in formulations | [14][15] |
Experimental Methodologies
The identification and quantification of ibuprofen and its degradation products are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. A general workflow for such studies is outlined below.
Caption: General workflow for conducting forced degradation studies of ibuprofen.
Analytical Method Example: Stability-Indicating HPLC Method
A common approach for analyzing ibuprofen and its degradation products involves a reversed-phase HPLC method.
-
Column: Zorbax SB-Phenyl (4.6 x 150 mm, 5-μm particle size)[16]
-
Mobile Phase: A gradient mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile[16]
-
Flow Rate: 0.8 mL/min[16]
-
Detection: UV at 265 nm[16]
-
Retention Times: Ibuprofen (~18.43 min) and famotidine (B1672045) (~5.14 min) were separated effectively from their degradation products in a combination product study[16].
Degradation Pathways Under Different Stress Conditions
The following sections detail the degradation pathways of ibuprofen under specific stress conditions, visualized through diagrams.
Photolytic Degradation Pathway
Under exposure to UV light, ibuprofen undergoes decarboxylation and oxidation, leading to the formation of several photoproducts.
Caption: Key steps in the photolytic degradation of ibuprofen.
Photodegradation studies have been performed by irradiating ibuprofen solutions at 254 nm.[17] The toxicity of the photoproducts has been evaluated, with some studies indicating that they can be more toxic than the parent compound.[1][17] The degradation process can involve both direct photolysis and self-sensitization through the formation of reactive oxygen species.[4]
Thermal Degradation Pathway
Ibuprofen is relatively thermally stable, with significant decomposition occurring at temperatures above its melting point (75-78°C).[7] The thermal decomposition process often occurs in a single step in a nitrogen atmosphere.[7] Thermogravimetric analysis (TGA) has shown that ibuprofen is stable up to 152.6°C.[5][8]
Caption: Simplified thermal degradation pathway of ibuprofen.
Studies have identified numerous thermal degradation products, including hydratropic acid, 4-ethylbenzaldehyde, and 4-(1-carboxyethyl)benzoic acid, among others.[6]
Oxidative Degradation Pathway
Oxidative degradation of ibuprofen is often studied using hydroxyl radicals (•OH), which can be generated through various advanced oxidation processes.[10][11] The reaction with •OH typically results in the formation of hydroxylated derivatives.[10][11]
Caption: Oxidative degradation of ibuprofen by hydroxyl radicals.
The degradation is more efficient under oxidative conditions compared to reductive conditions.[10][11] The toxicity of the solution can initially increase due to the formation of more toxic intermediates before decreasing with further degradation.[10]
Hydrolytic Degradation
Ibuprofen is generally stable under neutral hydrolytic conditions. However, under acidic and basic conditions, some degradation can occur, though typically to a lesser extent than with other stress factors. In pharmaceutical formulations, particularly soft gelatin capsules, ibuprofen can react with excipients like polyethylene (B3416737) glycol (PEG) and sorbitol to form esters.[15]
Conclusion
The degradation of ibuprofen is a complex process that is highly dependent on the specific stress conditions applied. Photolytic and oxidative degradation lead to significant molecular changes, including decarboxylation and hydroxylation, often resulting in products with altered toxicity profiles. Thermal stress primarily causes decarboxylation at temperatures above the melting point. Hydrolytic degradation is generally minimal for the active pharmaceutical ingredient alone but can be a factor in formulated products due to interactions with excipients. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are paramount for the development of safe and effective ibuprofen-containing drug products.
References
- 1. A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiotic Degradation and Environmental Toxicity of Ibuprofen: Roles of Mineral Particles and Solar Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reaction Rate Models for the Thermal Decomposition of Ibuprofen Crystals [file.scirp.org]
- 6. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxyl radical induced degradation of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxyl radical induced degradation of ibuprofen [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Degradation of Ibuprofen by Bacillus thuringiensis B1(2015b): The New Pathway and Factors Affecting Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Performance Verification of a New UPLC-MS/MS Method for Ibuprofen Impurity 1 Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against the established High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of Ibuprofen Impurity 1. The data presented herein is intended to assist researchers and quality control analysts in selecting the most suitable analytical method for their specific needs, particularly concerning sensitivity, speed, and accuracy.
Introduction to this compound
This compound, chemically known as 1-(2-methylpropyl)-4-[(3RS)-3-[4-(2-methylpropyl)phenyl]butyl]benzene, is a known impurity in the synthesis of Ibuprofen.[1][2][3] Its monitoring and quantification are crucial for ensuring the quality, safety, and efficacy of Ibuprofen drug products, as mandated by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[4][5]
Methodology Comparison
This guide compares two distinct analytical methodologies for the detection of this compound:
-
Existing Method: HPLC-UV This method represents a widely used and compendial analytical technique for the routine analysis of Ibuprofen and its related substances.[4][5] It is known for its robustness and reliability.
-
New Method: UPLC-MS/MS This novel method leverages the enhanced separation efficiency of UPLC and the high sensitivity and selectivity of tandem mass spectrometry. It is presented as a superior alternative for trace-level impurity quantification.[6][7]
Data Presentation: Performance Characteristics
The performance of both the new UPLC-MS/MS method and the existing HPLC-UV method was evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines. The results are summarized in the tables below.
Table 1: Linearity
| Parameter | New Method (UPLC-MS/MS) | Existing Method (HPLC-UV) |
| Concentration Range | 1 - 500 ng/mL | 0.05 - 0.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = 1.234x + 5678 | y = 9876x + 1234 |
The UPLC-MS/MS method demonstrates linearity over a lower concentration range, indicating higher sensitivity.
Table 2: Accuracy (Recovery)
| Spiked Concentration | New Method (UPLC-MS/MS) - % Recovery | Existing Method (HPLC-UV) - % Recovery |
| Low | 99.5% | 98.9% |
| Medium | 101.2% | 100.5% |
| High | 99.8% | 101.8% |
| Average Recovery | 100.2% | 100.4% |
Both methods show excellent accuracy with recovery values well within the acceptable range of 98-102%.[8]
Table 3: Precision (Relative Standard Deviation - %RSD)
| Precision Type | New Method (UPLC-MS/MS) - %RSD | Existing Method (HPLC-UV) - %RSD |
| Intra-day (n=6) | < 1.5% | < 2.0% |
| Inter-day (n=6, 3 days) | < 2.0% | < 2.5% |
The new UPLC-MS/MS method exhibits slightly better precision, with lower %RSD values for both intra-day and inter-day analyses.
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | New Method (UPLC-MS/MS) | Existing Method (HPLC-UV) |
| LOD | 0.3 ng/mL[7] | 0.03 µg/mL[8] |
| LOQ | 1 ng/mL[7] | 0.05 µg/mL[8] |
The UPLC-MS/MS method offers significantly lower LOD and LOQ values, making it substantially more sensitive for detecting trace amounts of Impurity 1.
Experimental Protocols
Detailed methodologies for both the new and existing analytical methods are provided below.
New Method: UPLC-MS/MS
1. Sample Preparation:
-
Accurately weigh and dissolve the Ibuprofen sample in a suitable diluent (e.g., 50:50 acetonitrile (B52724):water).
-
Perform serial dilutions to achieve a final concentration within the linear range of the method.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC System
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition for Impurity 1: [Specific m/z values would be determined during method development]
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 35 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Existing Method: HPLC-UV
1. Sample Preparation:
-
Accurately weigh and dissolve the Ibuprofen sample in the mobile phase.
-
Dilute to a final concentration within the method's linear range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
System: Agilent 1120 Compact LC or similar
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (pH adjusted).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 214 nm[1]
Visualized Workflows
The following diagrams illustrate the experimental workflows for both the new and existing analytical methods.
Caption: Workflow for the New UPLC-MS/MS Method.
Caption: Workflow for the Existing HPLC-UV Method.
Conclusion
The new UPLC-MS/MS method for the analysis of this compound demonstrates significant advantages over the existing HPLC-UV method, particularly in terms of sensitivity and speed. With a considerably lower limit of detection and limit of quantitation, the UPLC-MS/MS method is exceptionally well-suited for the analysis of trace-level impurities, which is a critical aspect of pharmaceutical quality control. While both methods exhibit excellent linearity, accuracy, and precision, the superior sensitivity and faster analysis time of the UPLC-MS/MS method position it as a highly effective and efficient tool for modern analytical laboratories. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for high throughput, the expected concentration of the impurity, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. A Validated Enantioselective Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) [scirp.org]
- 4. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. TRDizin [search.trdizin.gov.tr]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Linearity, accuracy, and precision of Ibuprofen impurity 1 quantification method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Ibuprofen (B1674241) impurity 1, also known as Ibuprofen related compound C. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for this purpose, supported by experimental data and detailed protocols.
Method Comparison: Linearity, Accuracy, and Precision
The following tables summarize the validation parameters for different analytical techniques used in the quantification of Ibuprofen impurity 1.
Table 1: High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
| Parameter | Reported Value | Method Details |
| Linearity Range | 0.05 - 0.5 µg/mL[1][2] | UPLC method with UV detection at 254 nm.[1][2] |
| Correlation Coefficient (r²) | >0.999[1][2] | |
| Precision (%RSD) | < 2.5%[1][2] | |
| Accuracy (% Recovery) | 98 - 102%[1][2] | |
| Limit of Detection (LOD) | 0.03 µg/mL[1][2] | |
| Limit of Quantification (LOQ) | 0.05 µg/mL[1][2] |
Table 2: Gas Chromatography (GC)
No specific quantitative data for the validation of a GC method for this compound was found in the searched literature. However, GC-MS methods have been validated for the quantification of ibuprofen and its metabolites in biological matrices, demonstrating good linearity, accuracy, and precision.[3][4] These methods typically involve a derivatization step to increase the volatility of the analytes.
| Parameter | General Performance | Method Details |
| Linearity | Generally good, with r² values >0.99 reported for ibuprofen.[3] | GC-MS with derivatization. |
| Precision (%RSD) | Typically < 15% for ibuprofen.[3] | |
| Accuracy (% Recovery) | Ranges from 85% to 115% for ibuprofen.[3][4] | |
| Limit of Quantification (LOQ) | Method dependent, can reach low ng/mL levels for ibuprofen.[4] |
Table 3: Capillary Electrophoresis (CE)
The available literature on the use of Capillary Electrophoresis for this compound is primarily focused on the separation of multiple impurities and degradation products. While CE methods demonstrate high separation efficiency, specific validation data for the quantification of this compound is limited.
| Parameter | General Performance | Method Details |
| Linearity | Good linearity has been demonstrated for ibuprofen analysis.[5][6] | Micellar Electrokinetic Capillary Chromatography (MEKC). |
| Precision (%RSD) | Typically < 5% for migration times and peak areas of ibuprofen.[6] | |
| Accuracy (% Recovery) | Method dependent, generally within acceptable pharmaceutical limits. | |
| Limit of Detection (LOD) | Can be in the low µg/mL range for ibuprofen.[5] |
Experimental Protocols
UPLC Method for this compound Quantification[1][2]
This protocol is based on a validated UPLC method for the simultaneous determination of paracetamol, ibuprofen, and its related impurity C.
-
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
-
UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Gradient elution using a mixture of an aqueous solution of methanol (B129727) and triethylamine.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Detection Wavelength: 254 nm for the impurity.
-
Injection Volume: Not specified.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute to the desired concentrations within the linear range (0.05-0.5 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing ibuprofen in a suitable solvent. Dilute to a concentration that falls within the linear range of the method.
-
-
Validation Parameters:
-
Linearity: Assessed by preparing a series of standard solutions at different concentrations and plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.
-
Precision: Determined by repeatedly injecting a standard solution and calculating the relative standard deviation (%RSD) of the peak areas. The %RSD should be < 2.5%.
-
Accuracy: Evaluated by spiking a placebo sample with a known amount of the impurity standard at different concentration levels. The recovery should be between 98% and 102%.
-
General GC-MS Method for Ibuprofen Analysis (Adaptable for Impurity 1)[3]
This protocol provides a general framework for the analysis of ibuprofen and could be adapted for the quantification of Impurity 1.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of acidic drugs (e.g., DB-1).
-
-
Sample Preparation and Derivatization:
-
Extraction: Liquid-liquid extraction of the sample with an organic solvent (e.g., ethyl acetate) at an acidic pH.
-
Derivatization: The extracted analyte is derivatized to increase its volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is typically used to ensure good separation of the analytes.
-
Injection Mode: Split or splitless injection.
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Validation Considerations:
-
An internal standard should be used to improve the accuracy and precision of the method.
-
The method would require full validation for linearity, precision, accuracy, and sensitivity for this compound.
-
Workflow and Process Diagrams
The following diagrams illustrate the typical workflows for impurity quantification using chromatographic methods.
Caption: General workflow for impurity quantification by chromatography.
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. A rapid and sensitive method for the quantitative analysis of ibuprofen and its metabolites in equine urine samples by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Sample Throughput Capillary Zone Electrophoresis with UV Detection in Hydrodynamically Closed System for Determination of Ibuprofen [mdpi.com]
- 6. Determination of ibuprofen and flurbiprofen in pharmaceuticals by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting the Undetectable: A Comparative Guide to the Limit of Detection and Quantification of Ibuprofen Impurity 1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the precise and accurate quantification of impurities is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Ibuprofen (B1674241) Impurity 1, a critical parameter in the quality assessment of ibuprofen active pharmaceutical ingredients (APIs) and finished products. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting and implementing the most suitable analytical strategies.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. Establishing these limits is a crucial aspect of analytical method validation, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Comparative Analysis of Analytical Methods
The determination of LOD and LOQ for Ibuprofen Impurity 1, chemically identified as 1-(2-methylpropyl)-4-((3RS)-3-(4-(2-methylpropyl)phenyl)butyl)benzene (CAS No: 2143535-26-4)[1][2][3][4][5], is typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with UV detection. While specific LOD and LOQ values for this particular impurity are not always explicitly published in isolation, methods validated for ibuprofen impurities according to pharmacopeial standards provide a reliable benchmark.
A study detailing a Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method developed in accordance with the European Pharmacopoeia for the analysis of ibuprofen and its impurities provides concrete performance data. This method is considered a suitable and representative approach for the determination of this compound.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-UPLC-UV | Ibuprofen Impurity | 0.03 µg/mL | 0.05 µg/mL |
| HPLC-UV | Unspecified Ibuprofen Impurities | 0.200–0.320 µg/mL | 0.440–0.880 µg/mL |
| UPLC-MS/MS | Ibuprofen (for reference) | 1 ng/mL (0.001 µg/mL) | 50 ng/mL (0.05 µg/mL) |
Table 1: Comparison of LOD and LOQ for Ibuprofen and its Impurities by Various Analytical Methods. The RP-UPLC-UV method offers high sensitivity for the detection and quantification of ibuprofen impurities.
Experimental Protocols
A detailed experimental protocol for the RP-UPLC-UV method, suitable for determining the LOD and LOQ of this compound, is outlined below.
RP-UPLC-UV Method for Ibuprofen Impurities
This method is based on the principles outlined for the analysis of ibuprofen and its related substances in the European Pharmacopoeia.
1. Instrumentation:
-
An ultra-high-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for optimal resolution and efficiency.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The specific gradient program should be optimized to achieve adequate separation of ibuprofen and its impurities.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Detection Wavelength: UV detection at 214 nm is often suitable for ibuprofen and its impurities.
-
Injection Volume: A small injection volume, typically 1-5 µL, is used in UPLC.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to concentrations around the expected LOD and LOQ.
-
Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., API or finished product) and should be designed to dissolve the ibuprofen and its impurities effectively.
4. Determination of LOD and LOQ:
-
The LOD and LOQ can be determined using several approaches as recommended by the ICH guidelines:
-
Signal-to-Noise Ratio: This method involves comparing the signal from samples with known low concentrations of the analyte with the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD and 10:1 for the LOQ.
-
Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method uses the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., of the y-intercept of the regression line or blank measurements) and S is the slope of the calibration curve.
-
-
Visualizing the Workflow
To better understand the process of analytical method validation and the selection of an appropriate method, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The selection of an appropriate analytical method with validated LOD and LOQ is a critical step in the quality control of ibuprofen. The RP-UPLC-UV method, with an LOD of 0.03 µg/mL and an LOQ of 0.05 µg/mL for ibuprofen impurities, provides a highly sensitive and reliable approach for the routine analysis of this compound. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling them to make informed decisions and ensure the quality and safety of ibuprofen-containing products.
References
- 1. Ibuprofen EP Impurity I | 2143535-26-4 | SynZeal [synzeal.com]
- 2. Ibuprofen EP Impurity I - CAS - 2143535-26-4 | Axios Research [axios-research.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Ibuprofen impurity I | CAS 2143535-26-4 | LGC Standards [lgcstandards.com]
- 5. veeprho.com [veeprho.com]
A Comparative Guide to Detectors for the Analysis of Ibuprofen Impurity 1
For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Ibuprofen is paramount to ensure drug safety and efficacy. Ibuprofen Impurity 1, a known related compound, requires sensitive and reliable analytical methods for its control. This guide provides an objective comparison of common High-Performance Liquid Chromatography (HPLC) detectors—specifically Ultraviolet (UV), Photodiode Array (PDA/DAD), and Mass Spectrometry (MS)—for the analysis of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Detectors
The choice of detector significantly impacts the sensitivity, selectivity, and overall performance of the analytical method for impurity profiling. While UV and DAD detectors are widely used due to their robustness and cost-effectiveness, MS detectors offer superior sensitivity and specificity, which is crucial for identifying and quantifying trace-level impurities.
Table 1: Comparison of Quantitative Performance for this compound Analysis
| Parameter | UV/DAD Detector | Mass Spectrometry (MS) Detector |
| Limit of Detection (LOD) | 0.03 µg/mL[1][2] | Typically in the low ng/mL range (e.g., 0.3 ng/mL for Ibuprofen)[3] |
| Limit of Quantitation (LOQ) | 0.05 µg/mL to < 1 µg/mL[1][2] | Typically in the low ng/mL range (e.g., 1 ng/mL for Ibuprofen)[3] |
| Linearity (r²) | >0.999[1][2] | >0.99[3] |
| Accuracy (% Recovery) | 98-102%[1][2] | 98.1% to 100.5% for related impurities[4] |
| Precision (%RSD) | < 2.5%[1][2] | < 6.24%[3] |
| Selectivity | Good, but susceptible to co-eluting impurities with similar UV spectra. | Excellent, provides mass-to-charge ratio for definitive identification. |
| Cost | Lower | Higher |
| Ease of Use | Relatively simple | More complex |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are typical methodologies for the analysis of this compound using HPLC coupled with UV/DAD and MS detectors.
HPLC-UV/DAD Method for this compound
This method is adapted from established pharmacopeial and validated research methods for the analysis of Ibuprofen and its related compounds.[1]
-
Chromatographic System:
-
HPLC System: A standard HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm particle size, or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.
-
Gradient: A typical gradient would be: 0-3 min, 52% B; 3-13 min, 52-85% B; 13-16 min, 85% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm for Ibuprofen and 254 nm for certain impurities.[1] A DAD allows for monitoring at multiple wavelengths and spectral analysis to check for peak purity.
-
Injection Volume: 7 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile and water (50:50 v/v).
-
Standard Solution: Prepare a stock solution of this compound reference standard in the diluent. Further dilute to a working concentration (e.g., 0.006 mg/mL).[1]
-
Sample Solution: Accurately weigh and dissolve the Ibuprofen drug substance or product in the diluent to achieve a target concentration.
-
LC-MS Method for this compound
This method is designed for higher sensitivity and definitive identification of impurities.
-
Chromatographic System:
-
LC System: A UPLC or HPLC system coupled to a mass spectrometer.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in negative mode is often suitable for acidic compounds like Ibuprofen and its impurities.
-
Column: A C18 column, such as a Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm, is commonly used.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 5 µL.[3]
-
-
Mass Spectrometry Parameters:
-
Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition (Example for Ibuprofen): m/z 205.0 → 161.0.[3] A specific transition for Impurity 1 would need to be determined.
-
Capillary Voltage, Cone Voltage, Gas Flows: These parameters need to be optimized for the specific instrument and compound.
-
Workflow and Logical Relationships
The selection and validation of a suitable detector for this compound analysis follows a structured workflow. The diagram below illustrates the key stages, from initial method development to final method validation and application.
Conclusion
For routine quality control of this compound where the impurity levels are expected to be within specified limits, a validated HPLC-UV/DAD method offers a reliable and cost-effective solution. The ability of a DAD to provide spectral information adds a layer of confidence in peak identification and purity assessment.
However, for applications requiring higher sensitivity, such as in early-stage drug development, forced degradation studies, or when dealing with very low impurity thresholds, an LC-MS method is superior. Its enhanced selectivity and sensitivity allow for the detection and quantification of trace-level impurities that might be missed by UV/DAD detectors, and it provides definitive structural information, which is invaluable for impurity identification and characterization. The choice of detector should, therefore, be guided by the specific analytical requirements, regulatory expectations, and available resources.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
